molecular formula C13H11FN2O5 B15613511 Pyruvate Carboxylase-IN-5

Pyruvate Carboxylase-IN-5

Cat. No.: B15613511
M. Wt: 294.23 g/mol
InChI Key: SVJVJWDVQFGLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvate Carboxylase-IN-5 is a useful research compound. Its molecular formula is C13H11FN2O5 and its molecular weight is 294.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11FN2O5

Molecular Weight

294.23 g/mol

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-2,4,5-trioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C13H11FN2O5/c1-2-21-10(17)7-15-11(18)12(19)16(13(15)20)9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3

InChI Key

SVJVJWDVQFGLJW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Bibenzyl Pyruvate Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: While the query specified "Pyruvate Carboxylase-IN-5," a thorough review of publicly available scientific literature did not yield specific discovery or synthesis data for a compound with this designation. Chemical vendor data identifies "this compound" as "compound 6m," but the primary research publication detailing its discovery and synthesis could not be located. However, the related compound, "Pyruvate Carboxylase-IN-1" (also known as compound 37), belongs to a well-characterized series of bibenzyl inhibitors of Pyruvate (B1213749) Carboxylase (PC) reported in the Journal of Medicinal Chemistry in 2022. This guide will provide an in-depth technical overview of the discovery and synthesis of this potent class of inhibitors, with a focus on the data and methodologies presented in that foundational study.

Introduction: Pyruvate Carboxylase as a Therapeutic Target

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a key metabolic node, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for a variety of biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][2]

In the context of oncology, particularly in hepatocellular carcinoma (HCC), cancer cells often exhibit metabolic reprogramming. They can become dependent on PC to maintain the TCA cycle, supporting rapid biomass production and proliferation.[2] This dependency makes PC a compelling therapeutic target. Inhibition of PC can disrupt cancer cell metabolism, leading to energy deficits, increased oxidative stress, and ultimately, cell death. The bibenzyl class of natural compounds has emerged as a promising scaffold for the development of potent and selective PC inhibitors.[2]

Discovery of Bibenzyls as Pyruvate Carboxylase Inhibitors

The discovery of this class of inhibitors began with the natural bibenzyl compound, erianin (B49306). Researchers identified erianin as a potent anticancer agent against HCC and sought to determine its molecular target.[2] A key experimental workflow, employing a photoaffinity labeling-click chemistry-based probe strategy, was utilized to identify PC as the direct cellular target of erianin.[2]

This discovery prompted the synthesis and evaluation of a series of natural and synthetic bibenzyl analogs to explore the structure-activity relationship (SAR) and optimize the inhibitory potency against PC. This effort led to the identification of several compounds, including Pyruvate Carboxylase-IN-1 (compound 37) , with significant activity.[2]

Experimental Workflow: Target Identification

The workflow to identify Pyruvate Carboxylase as the cellular target of erianin is a multi-step process involving chemical biology tools. A simplified representation of this logical workflow is depicted below.

G cluster_0 Probe Synthesis & Application cluster_1 Target Labeling & Enrichment cluster_2 Target Identification erianin Erianin (Lead Compound) probe Photoaffinity Probe Synthesis erianin->probe incubation Incubation with HCC Cell Lysate probe->incubation uv UV Irradiation incubation->uv click Click Chemistry with Reporter Tag uv->click enrichment Affinity Enrichment of Tagged Proteins click->enrichment sds SDS-PAGE Separation enrichment->sds ms In-gel Digestion & LC-MS/MS sds->ms db Database Search & Protein ID ms->db pc Pyruvate Carboxylase Identified db->pc

Figure 1: Workflow for Target Identification of Bibenzyl Inhibitors.

Quantitative Data and Structure-Activity Relationship

The study by Sheng et al. (2022) evaluated a series of bibenzyl compounds for their ability to inhibit Pyruvate Carboxylase and suppress the proliferation of hepatocellular carcinoma cell lines. The key quantitative data for selected potent inhibitors are summarized below.

Compound IDTrivial NamePC Inhibition (Cell Lysate) IC50 (µM)PC Inhibition (Cell-based) IC50 (µM)Antiproliferative (HepG2) IC50 (µM)Antiproliferative (HCCLM3) IC50 (µM)
Erianin -0.01730.0210.0380.045
Compound 35 -0.0150.0180.0290.033
Compound 36 -0.0100.0120.0210.024
Compound 37 Pyruvate Carboxylase-IN-10.2040.1041.7418.540
Compound 6m This compoundN/AN/AN/AN/A

Note: Data for compounds Erianin, 35, 36, and 37 are from Sheng et al., 2022. Data for this compound (compound 6m) is not available in the cited primary literature.

The structure-activity relationship studies revealed that modifications to the bibenzyl scaffold, such as the substitution of hydroxyl groups with fluorine (as in compounds 35 and 36), could enhance the inhibitory activity against PC.[3]

Experimental Protocols

Synthesis of a Representative Bibenzyl Inhibitor (Compound 36)

The synthesis of the potent bibenzyl inhibitors involved multi-step chemical reactions. The following is a representative protocol for the synthesis of compound 36, based on the methods described by Sheng et al. (2022).

Step 1: Synthesis of Intermediate 1a (4-fluoro-3-methoxybenzaldehyde)

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in an appropriate solvent, a fluorinating agent (e.g., Selectfluor) is added.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.

Step 2: Synthesis of Intermediate 2a (Wittig Salt)

  • 3,5-dimethoxybenzyl bromide is reacted with triphenylphosphine (B44618) in a suitable solvent like toluene.

  • The mixture is heated to reflux for several hours.

  • The resulting white precipitate is filtered, washed, and dried to yield the phosphonium (B103445) salt.

Step 3: Wittig Reaction to form Intermediate 3a

  • Intermediate 2a is treated with a strong base (e.g., sodium hydride) in an anhydrous solvent like THF to form the ylide.

  • Intermediate 1a is then added to the reaction mixture, and it is stirred until the reaction is complete.

  • The product is worked up and purified to yield the stilbene (B7821643) intermediate.

Step 4: Hydrogenation to yield Compound 36

  • Intermediate 3a is dissolved in a solvent such as methanol.

  • A catalyst, typically 10% Palladium on carbon (Pd/C), is added.

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred vigorously for several hours.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The final product, compound 36, is purified by column chromatography.

Pyruvate Carboxylase Activity Assay

The enzymatic activity of Pyruvate Carboxylase is typically measured using a coupled-enzyme assay. The following protocol is a standard method.

  • Principle: The oxaloacetate produced by PC is used as a substrate by citrate (B86180) synthase in the presence of acetyl-CoA to produce citrate and Coenzyme A (CoA). The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

    • 100 mM MgCl2

    • 100 mM ATP

    • 1 M NaHCO3

    • 1 M Sodium Pyruvate

    • 10 mM Acetyl-CoA

    • 10 mM DTNB

    • Citrate Synthase (excess)

    • Purified PC enzyme or cell lysate containing PC

    • Test inhibitor (e.g., bibenzyl compound) dissolved in DMSO

  • Procedure:

    • In a 96-well plate or a cuvette, the assay buffer, MgCl2, ATP, NaHCO3, pyruvate, acetyl-CoA, DTNB, and citrate synthase are combined.

    • The test inhibitor at various concentrations is added to the wells. A DMSO control is also included.

    • The reaction is initiated by the addition of the PC enzyme or cell lysate.

    • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

The inhibition of Pyruvate Carboxylase by bibenzyl compounds has significant downstream effects on cancer cell metabolism. By blocking the conversion of pyruvate to oxaloacetate, these inhibitors deplete the TCA cycle of its intermediates. This leads to a cascade of events including the inhibition of glycolysis and an increase in mitochondrial oxidative stress, ultimately resulting in an energy crisis and apoptosis of the cancer cells.[2]

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PC Pyruvate Carboxylase Pyruvate->PC TCA TCA Cycle AcetylCoA->TCA Biomass Biomass Synthesis (Lipids, Amino Acids) TCA->Biomass ROS Mitochondrial ROS TCA->ROS Dysfunction leads to OAA Oxaloacetate PC->OAA Carboxylation OAA->TCA Anaplerosis Apoptosis Apoptosis ROS->Apoptosis Bibenzyl Bibenzyl Inhibitor (e.g., Cpd 36) Bibenzyl->PC Inhibition

Figure 2: Proposed Mechanism of Action of Bibenzyl PC Inhibitors.

Conclusion

The discovery of bibenzyls as potent inhibitors of Pyruvate Carboxylase represents a significant advancement in the development of metabolism-targeted cancer therapies. The foundational work by Sheng and colleagues has not only identified a novel class of inhibitors but has also validated PC as a crucial target in hepatocellular carcinoma. The detailed structure-activity relationships and synthetic protocols provide a strong basis for further optimization of these compounds. Future research will likely focus on improving the pharmacokinetic properties of these inhibitors and evaluating their efficacy and safety in preclinical and clinical settings, offering new hope for patients with metabolically vulnerable cancers.

References

Chemical structure and properties of Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) carboxylase (PC) is a vital, biotin-dependent mitochondrial enzyme that plays a critical role in intermediary metabolism. It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle intermediates consumed in various biosynthetic pathways. This guide provides a comprehensive overview of the chemical structure, properties, and biological functions of pyruvate carboxylase, offering insights for researchers and professionals in drug development seeking to understand its significance as a potential therapeutic target. At present, information regarding a specific inhibitor designated as "Pyruvate Carboxylase-IN-5" is not available in the public domain. Therefore, this document will focus on the well-characterized aspects of the enzyme itself.

Chemical Structure and Properties of Pyruvate Carboxylase

Pyruvate carboxylase is a tetrameric enzyme, with each identical subunit containing four distinct functional domains:

  • Biotin (B1667282) Carboxylation (BC) Domain: This domain catalyzes the ATP-dependent carboxylation of the covalently attached biotin cofactor.

  • Carboxyltransferase (CT) Domain: The carboxyl group is transferred from carboxybiotin to pyruvate in this domain, forming oxaloacetate.

  • Biotin Carboxyl Carrier Protein (BCCP) Domain: This domain contains the biotin prosthetic group attached to a specific lysine (B10760008) residue and acts as a swinging arm, transferring the carboxyl group between the BC and CT domains.

  • PC Tetramerization (PT) Domain: This domain is responsible for the formation of the active tetrameric structure of the enzyme.

The overall structure of the active enzyme is a tetrahedron-like arrangement of the four subunits.[1][2]

Table 1: Key Properties of Pyruvate Carboxylase

PropertyDescriptionReferences
EC Number 6.4.1.1[1][2]
Cofactor Biotin[1]
Substrates Pyruvate, HCO₃⁻, ATP[1]
Products Oxaloacetate, ADP, Pi[1]
Cellular Location Mitochondria[3]
Quaternary Structure Homotetramer[2][4]
Allosteric Activator Acetyl-CoA[4][5]
Allosteric Inhibitor Aspartate[5]

Biological Function and Signaling Pathways

Pyruvate carboxylase is a crucial enzyme in several metabolic pathways, primarily by ensuring a sufficient supply of oxaloacetate.

Gluconeogenesis

In the liver and kidney, PC is the first committed step in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like pyruvate and lactate.[1][6] The oxaloacetate produced by PC is a direct precursor for the synthesis of phosphoenolpyruvate (B93156) (PEP), a key intermediate in the gluconeogenic pathway.

Gluconeogenesis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate Pyruvate Oxaloacetate_mito Oxaloacetate Pyruvate->Oxaloacetate_mito Pyruvate Carboxylase (PC) Mitochondrion Mitochondrion Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Malate-Aspartate Shuttle Cytosol Cytosol PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK Glucose Glucose PEP->Glucose ...multiple steps

Diagram 1: Role of Pyruvate Carboxylase in Gluconeogenesis.
Lipogenesis

In adipose tissue and the liver, PC provides the oxaloacetate necessary for the synthesis of citrate (B86180) in the mitochondria. Citrate is then exported to the cytosol, where it is cleaved to produce acetyl-CoA, the primary building block for fatty acid synthesis.[5][6]

Lipogenesis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Oxaloacetate_mito Oxaloacetate Pyruvate->Oxaloacetate_mito PC Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Oxaloacetate_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase FattyAcids Fatty Acids AcetylCoA_cyto->FattyAcids

Diagram 2: Involvement of Pyruvate Carboxylase in Lipogenesis.
Neurotransmitter Synthesis

In the brain, PC is involved in the synthesis of neurotransmitters. The oxaloacetate produced can be converted to α-ketoglutarate, a precursor for the synthesis of glutamate (B1630785) and GABA.[2]

Experimental Protocols

Assay of Pyruvate Carboxylase Activity

A common method to determine PC activity is by measuring the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into acid-stable oxaloacetate.

Materials:

  • Enzyme preparation (e.g., isolated mitochondria or purified PC)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP solution

  • MgCl₂ solution

  • Acetyl-CoA solution

  • Pyruvate solution

  • NaH¹⁴CO₃ solution

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, acetyl-CoA, and pyruvate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Start the timing and add NaH¹⁴CO₃ to the reaction mixture.

  • After a defined incubation period, stop the reaction by adding a strong acid like TCA. This will precipitate proteins and remove unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Take an aliquot of the supernatant containing the ¹⁴C-labeled oxaloacetate.

  • Add the aliquot to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity per unit time per amount of enzyme.

PC_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, MgCl₂, Acetyl-CoA, Pyruvate) B Pre-incubate at 37°C A->B C Add Enzyme Preparation B->C D Add NaH¹⁴CO₃ C->D E Incubate D->E F Stop Reaction with TCA E->F G Centrifuge F->G H Collect Supernatant G->H I Scintillation Counting H->I J Calculate Activity I->J

Diagram 3: Workflow for Pyruvate Carboxylase Activity Assay.

Conclusion

Pyruvate carboxylase is a fundamentally important enzyme that sits (B43327) at the crossroads of major metabolic pathways. Its critical roles in gluconeogenesis, lipogenesis, and neurotransmitter synthesis make it an enzyme of significant interest in various physiological and pathological states, including diabetes, obesity, and neurological disorders. While specific inhibitors like "this compound" are not yet characterized in publicly available literature, the detailed understanding of the enzyme's structure, function, and regulation provides a solid foundation for the future development of targeted therapeutics. Further research into novel inhibitors of PC could hold promise for the treatment of metabolic diseases.

References

The Enigmatic Mechanism of Pyruvate Carboxylase-IN-5: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][3] Given its central role in metabolism, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders. Pyruvate Carboxylase-IN-5 (PC-IN-5), also referred to as compound 6m, is a commercially available small molecule described as a highly selective and permeable inhibitor of PC.[1][4][5] This document aims to provide an in-depth technical guide on the mechanism of action of PC-IN-5, based on currently available information.

Core Mechanism of Action

This compound is purported to exert its biological effects through the direct inhibition of the enzymatic activity of pyruvate carboxylase.[1][4] By blocking the conversion of pyruvate to oxaloacetate, PC-IN-5 is expected to disrupt the replenishment of the TCA cycle, thereby impacting cellular energy production and the biosynthesis of essential macromolecules.[3][6]

The Catalytic Action of Pyruvate Carboxylase

To understand the inhibitory mechanism of PC-IN-5, it is essential to first comprehend the function of its target, pyruvate carboxylase. PC is a biotin-dependent enzyme that operates in a two-step reaction mechanism. In the first step, the biotin (B1667282) prosthetic group is carboxylated in an ATP-dependent manner. In the second step, the carboxyl group is transferred from biotin to pyruvate, forming oxaloacetate.

cluster_reactants Substrates cluster_products Products Pyruvate Pyruvate PC Pyruvate Carboxylase (Biotin-dependent) Pyruvate->PC ATP ATP ATP->PC HCO3 HCO3- HCO3->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ADP_Pi ADP + Pi PC->ADP_Pi PC_IN_5 This compound PC_IN_5->PC Inhibition

Figure 1: Simplified reaction catalyzed by Pyruvate Carboxylase and the inhibitory action of PC-IN-5.

Quantitative Data

Despite extensive searches of scientific literature and patent databases, no peer-reviewed studies detailing the quantitative inhibitory activity of this compound (compound 6m) against pyruvate carboxylase have been identified. Key quantitative metrics such as IC50, Ki, or EC50 values, which are essential for characterizing the potency and efficacy of an inhibitor, are not publicly available. The information is limited to the qualitative description of being a "pyruvate carboxylase inhibitor with high selectivity and permeability" from commercial suppliers.[1][4][5]

Experimental Protocols

The absence of primary research publications on this compound means there are no established and published experimental protocols for its use and characterization. To assess the mechanism of action of this inhibitor, researchers would need to develop and validate their own assays. Below are generalized protocols that could be adapted for this purpose.

In Vitro Pyruvate Carboxylase Inhibition Assay

A common method to determine the inhibitory activity of a compound against pyruvate carboxylase is to measure the rate of oxaloacetate production.

start Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) add_components Add Reagents: - Pyruvate - ATP - MgCl2 - NaHCO3 - Purified Pyruvate Carboxylase start->add_components add_inhibitor Add this compound (at varying concentrations) add_components->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction measure_oaa Measure Oxaloacetate (e.g., coupled to MDH/NADH assay) stop_reaction->measure_oaa calculate_ic50 Calculate IC50 measure_oaa->calculate_ic50

Figure 2: A potential experimental workflow for determining the in vitro inhibition of Pyruvate Carboxylase.
Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) could be employed. This method assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability.

treat_cells Treat cells with This compound or vehicle heat_cells Heat cell lysates to a range of temperatures treat_cells->heat_cells separate Separate soluble and precipitated proteins (centrifugation) heat_cells->separate analyze Analyze soluble fraction for Pyruvate Carboxylase (e.g., Western Blot) separate->analyze determine_shift Determine thermal shift analyze->determine_shift PC_IN_5 This compound PC Pyruvate Carboxylase PC_IN_5->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate Wnt_pathway Wnt/β-catenin/Snail Pathway (Hypothesized) PC->Wnt_pathway Potential Downstream Effect Pyruvate Pyruvate Pyruvate->PC TCA TCA Cycle Oxaloacetate->TCA Anaplerosis Anaplerosis TCA->Anaplerosis Biosynthesis Macromolecule Biosynthesis (Glucose, Fatty Acids, Amino Acids) Anaplerosis->Biosynthesis

References

An In-depth Technical Guide to Pyruvate Carboxylase-IN-5: A Novel PC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism, including gluconeogenesis, lipogenesis, and replenishing the tricarboxylic acid (TCA) cycle. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. This whitepaper provides a comprehensive overview of a novel pyruvate carboxylase inhibitor, Pyruvate Carboxylase-IN-5. Due to the limited publicly available data on this specific compound, this guide focuses on the foundational knowledge of pyruvate carboxylase and the general methodologies used to characterize its inhibitors, which would be applicable to this compound.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA)[1]. This reaction is a crucial anaplerotic process, meaning it replenishes intermediates of the TCA cycle that are depleted for biosynthesis of molecules such as amino acids, fatty acids, and glucose. PC is a tetrameric protein with each subunit containing a biotin (B1667282) carboxylase (BC) domain, a carboxyltransferase (CT) domain, a biotin carboxyl carrier protein (BCCP) domain, and a PT domain for allosteric activation by acetyl-CoA.

The enzymatic reaction occurs in two steps:

  • Carboxylation of the biotin prosthetic group: At the BC active site, bicarbonate is activated by ATP to carboxyphosphate, which then carboxylates the biotin attached to the BCCP domain.

  • Transfer of the carboxyl group to pyruvate: The BCCP domain translocates the carboxylated biotin to the CT active site, where the carboxyl group is transferred to pyruvate, forming oxaloacetate.

Given its central role in metabolism, dysregulation of PC activity is implicated in various diseases, including cancer and metabolic disorders. In many cancer cells, PC is overexpressed to support rapid proliferation and biomass production by providing a constant supply of TCA cycle intermediates[1]. This makes PC a promising target for the development of novel anti-cancer therapies.

This compound: A Novel Inhibitor

This compound, also referred to as compound 6m, has been identified as a novel inhibitor of pyruvate carboxylase. It is described as having high selectivity and permeability, making it a potentially valuable tool for studying the biological functions of PC and as a starting point for drug development.

Quantitative Data

As of the date of this publication, specific quantitative data for this compound, such as its IC50 or Ki values, have not been made publicly available in peer-reviewed literature. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for assessing the potency of the compound. For comparison, another PC inhibitor, Pyruvate Carboxylase-IN-4, has a reported IC50 of 4.3 μM.

Table 1: Comparative Quantitative Data of Known PC Inhibitors

CompoundTargetIC50 (μM)Notes
This compound (compound 6m)Pyruvate CarboxylaseNot AvailableHigh selectivity and permeability reported by supplier.
Pyruvate Carboxylase-IN-4 (Compd 8V)Pyruvate Carboxylase4.3Potent and competitive inhibitor.
ZY-444Pyruvate CarboxylaseNot AvailableAnti-cancer agent, suppresses Wnt/β-catenin/Snail signaling.

Experimental Protocols for Characterizing PC Inhibitors

The characterization of a novel PC inhibitor like this compound would involve a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments that are typically employed.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This is a common method to measure the enzymatic activity of PC and assess the inhibitory potential of a compound. The production of oxaloacetate by PC is coupled to the reaction of another enzyme, such as malate (B86768) dehydrogenase or citrate (B86180) synthase, which consumes oxaloacetate and produces a detectable signal (e.g., change in NADH absorbance).

Principle:

  • PC catalyzes the conversion of pyruvate and bicarbonate to oxaloacetate.

  • In the presence of NADH and malate dehydrogenase (MDH), oxaloacetate is reduced to malate, with the concomitant oxidation of NADH to NAD+.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the PC activity.

Materials:

  • Purified pyruvate carboxylase enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2

  • Substrates: Sodium pyruvate, Sodium bicarbonate, ATP

  • Cofactors: Acetyl-CoA (as an allosteric activator)

  • Coupling Enzyme and Substrate: Malate dehydrogenase, NADH

  • Test Compound: this compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, KCl, sodium bicarbonate, pyruvate, acetyl-CoA, NADH, and malate dehydrogenase.

  • Add varying concentrations of this compound (or vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding purified pyruvate carboxylase to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition at each concentration of the inhibitor and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

To assess the effect of a PC inhibitor on cancer cell growth, a cell proliferation assay such as the MTT or SRB assay is typically performed.

Principle:

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line known to express high levels of PC (e.g., A549 lung cancer cells, various breast cancer cell lines)

  • Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Experimental Workflows

Inhibition of pyruvate carboxylase can have significant downstream effects on various metabolic and signaling pathways. The diagrams below illustrate the central role of PC and a general workflow for evaluating a novel PC inhibitor.

Pyruvate_Carboxylase_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PC Pyruvate Carboxylase (PC) AcetylCoA->PC Allosteric Activator Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Fatty_Acids Fatty Acid Synthesis TCA_Cycle->Fatty_Acids Amino_Acids Amino Acid Synthesis TCA_Cycle->Amino_Acids PC->Pyruvate PC->Oxaloacetate PC_IN_5 This compound PC_IN_5->PC Inhibition Experimental_Workflow Start Discovery of This compound Biochem_Assay Biochemical Assays (e.g., PC Activity Assay) Start->Biochem_Assay Determine_IC50 Determine IC50 & Mode of Inhibition Biochem_Assay->Determine_IC50 Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Determine_IC50->Cell_Assay Cell_Effects Assess Effects on Cancer Cell Phenotypes Cell_Assay->Cell_Effects Metabolomics Metabolomic Profiling (e.g., Seahorse, Mass Spec) Cell_Effects->Metabolomics Pathway_Analysis Analyze Impact on Metabolic Pathways Metabolomics->Pathway_Analysis In_Vivo In Vivo Studies (e.g., Xenograft Models) Pathway_Analysis->In_Vivo Efficacy_Toxicity Evaluate Anti-Tumor Efficacy and Toxicity In_Vivo->Efficacy_Toxicity End Preclinical Candidate Efficacy_Toxicity->End

References

In Silico Modeling of Pyruvate Carboxylase-Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle and provides precursors for gluconeogenesis and lipogenesis. Its involvement in various metabolic pathways has made it an attractive target for therapeutic intervention in diseases such as cancer and metabolic disorders. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of inhibitors to Pyruvate Carboxylase. While the initial focus of this guide was a novel inhibitor designated as Pyruvate Carboxylase-IN-5, its chemical structure is not publicly available. Therefore, this document will utilize a representative known inhibitor to illustrate the core principles and workflows of computational modeling in the context of PC-targeted drug discovery.

Introduction to Pyruvate Carboxylase

Pyruvate Carboxylase is a biotin-dependent enzyme that is crucial for intermediary metabolism.[1] In mammals, it is a homotetrameric protein with each subunit containing four functional domains: the biotin (B1667282) carboxylation (BC) domain, the carboxyltransferase (CT) domain, the biotin carboxyl carrier protein (BCCP) domain, and a tetramerization (PT) domain.[2] The enzyme catalyzes a two-step reaction: first, the ATP-dependent carboxylation of the biotin cofactor in the BC domain, and second, the transfer of the carboxyl group from carboxybiotin to pyruvate in the CT domain of an adjacent monomer.[2] PC is allosterically regulated by acetyl-CoA, which enhances its activity.[2]

Pyruvate Carboxylase in Disease

The central role of PC in metabolism positions it as a key player in several pathological conditions. Upregulation of PC has been observed in various cancers, where it supports the high anabolic demands of proliferating tumor cells. In type 2 diabetes, elevated PC activity contributes to increased gluconeogenesis.[1] Consequently, the development of selective PC inhibitors is a promising therapeutic strategy.

The Role of In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identify and optimize potential drug candidates.[3] These computational techniques allow researchers to predict the binding affinity and mode of interaction between a small molecule and its protein target, thereby guiding medicinal chemistry efforts.

The general workflow for in silico drug discovery targeting Pyruvate Carboxylase is depicted below:

In_Silico_Drug_Discovery_Workflow Target_Identification Target Identification (Pyruvate Carboxylase) Structure_Preparation Protein Structure Preparation (PDB: 8HWL, 3BG3, 2QF7, 9UBG) Target_Identification->Structure_Preparation Molecular_Docking Molecular Docking Structure_Preparation->Molecular_Docking Ligand_Database_Screening Ligand Database Screening (e.g., ZINC, ChEMBL) Ligand_Database_Screening->Molecular_Docking Hit_Identification Hit Identification Molecular_Docking->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization MD_Simulations Molecular Dynamics Simulations Lead_Optimization->MD_Simulations Binding_Free_Energy Binding Free Energy Calculations MD_Simulations->Binding_Free_Energy Experimental_Validation Experimental Validation Binding_Free_Energy->Experimental_Validation

In Silico Drug Discovery Workflow for Pyruvate Carboxylase Inhibitors.

Pyruvate Carboxylase Inhibitors: A Brief Overview

Several small molecules have been identified as inhibitors of Pyruvate Carboxylase. While information on this compound (also known as compound 6m) is limited to its commercial availability as a selective and permeable inhibitor, other compounds have been more extensively studied.[1][2][4][5][6] For the purpose of this technical guide, we will focus on a representative inhibitor with publicly available data to illustrate the in silico modeling process.

Inhibitor NameTargetIC50 (µM)Notes
Pyruvate Carboxylase-IN-1Pyruvate Carboxylase0.104 (in cells)Potent inhibitor with antiproliferative activity.[1][6]
Pyruvate Carboxylase-IN-3Pyruvate Carboxylase4.3Inhibits hepatocellular carcinoma cell activity.[1][4]
Pyruvate Carboxylase-IN-4Pyruvate Carboxylase4.3Potent and competitive inhibitor.[1][4]

Experimental Protocols: In Silico Modeling of Inhibitor Binding

This section details the methodologies for performing molecular docking and molecular dynamics simulations to predict the binding of an inhibitor to Pyruvate Carboxylase.

Protein Structure Preparation

The initial step in any structure-based drug design project is the preparation of the target protein structure. High-resolution crystal structures of human Pyruvate Carboxylase are available in the Protein Data Bank (PDB).

Protocol:

  • Structure Retrieval: Download the desired Pyruvate Carboxylase structure from the RCSB PDB database (e.g., PDB IDs: 8HWL, 3BG3, 2QF7, 9UBG).[7][8][9][10]

  • Preprocessing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign appropriate protonation states to ionizable residues at a physiological pH.

    • Repair any missing residues or atoms in the protein structure using tools like Modeller or the SWISS-MODEL server.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This is typically done using a molecular mechanics force field (e.g., AMBER, CHARMM).

Ligand Preparation

The three-dimensional structure of the inhibitor is also required for docking studies.

Protocol:

  • Structure Generation: If the 3D structure is not available, generate it from a 2D representation (e.g., SMILES string) using a program like Open Babel or ChemDraw.

  • Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) or a quantum mechanical method.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. Gasteiger-Hückel charges are commonly used for this purpose.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Binding Site Definition: Define the binding site on the Pyruvate Carboxylase structure. This can be done by specifying the coordinates of a known ligand or by identifying a cavity on the protein surface using pocket detection algorithms.

  • Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations. The program will sample a large number of possible conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis: The docking program will rank the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their plausibility and the nature of the interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide a more detailed and dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the calculation of binding free energies.

Protocol:

  • System Setup: Place the top-ranked protein-ligand complex from the docking study in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant pressure to allow the system to equilibrate.

  • Production Run: Run a longer MD simulation (typically nanoseconds to microseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key interacting residues.

Visualizing Key Pathways and Mechanisms

Pyruvate Carboxylase Enzymatic Reaction

The following diagram illustrates the two-step catalytic mechanism of Pyruvate Carboxylase.

PC_Reaction_Mechanism cluster_BC Biotin Carboxylation Domain (BC) cluster_CT Carboxyltransferase Domain (CT) Pyruvate Pyruvate ATP ATP Carboxybiotin_BCCP Carboxybiotin-BCCP ATP->Carboxybiotin_BCCP Step 1 HCO3 HCO3- HCO3->Carboxybiotin_BCCP Step 1 Biotin_BCCP Biotin-BCCP Biotin_BCCP->Carboxybiotin_BCCP Step 1 ADP_Pi ADP + Pi Carboxybiotin_BCCP_in Carboxybiotin-BCCP Carboxybiotin_BCCP->Carboxybiotin_BCCP_in BCCP Translocation Pyruvate_in Pyruvate Oxaloacetate Oxaloacetate Pyruvate_in->Oxaloacetate Step 2 Biotin_BCCP_out Biotin-BCCP Pyruvate_in->Biotin_BCCP_out Step 2 Biotin_BCCP_out->Biotin_BCCP BCCP Returns Carboxybiotin_BCCP_in->Oxaloacetate Step 2 Carboxybiotin_BCCP_in->Biotin_BCCP_out Step 2

The two-step reaction mechanism of Pyruvate Carboxylase.
Anaplerotic Role of Pyruvate Carboxylase

This diagram shows the central role of the Pyruvate Carboxylase reaction in replenishing the TCA cycle.

Anaplerotic_Role Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Biosynthesis Biosynthetic Pathways Oxaloacetate->Biosynthesis Gluconeogenesis Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA alphaKG->Biosynthesis Amino Acid Synthesis Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->Biosynthesis Heme Synthesis Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

The anaplerotic function of Pyruvate Carboxylase in the TCA cycle.

Conclusion

In silico modeling is a powerful approach for the discovery and development of novel Pyruvate Carboxylase inhibitors. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular basis of inhibitor binding, guiding the design of more potent and selective therapeutic agents. While the specific details of this compound remain proprietary, the methodologies outlined in this guide provide a robust framework for the computational investigation of any PC inhibitor, paving the way for new treatments for a range of metabolic diseases and cancers.

References

Biochemical Profile of a Novel Pyruvate Carboxylase Inhibitor: PC-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characteristics of PC-IN-5, a potent and selective inhibitor of Pyruvate (B1213749) Carboxylase (PC). This document details its mechanism of action, kinetic profile, and the methodologies for its evaluation, serving as a critical resource for researchers in metabolic diseases and oncology.

Introduction to Pyruvate Carboxylase (PC)

Pyruvate carboxylase is a crucial enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction is vital for replenishing intermediates of the tricarboxylic acid (TCA) cycle, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][3] PC is a biotin-dependent enzyme found in both prokaryotes and eukaryotes.[2] In humans, defects in PC can lead to severe metabolic acidosis and psychomotor retardation, highlighting its critical physiological role.[2][4] Given its central role in metabolism, particularly in pathological states like cancer where it supports rapid proliferation, PC has emerged as a promising therapeutic target.[5]

PC-IN-5: A Hypothetical Inhibitor of Pyruvate Carboxylase

PC-IN-5 is a novel, synthetic small molecule designed for high-affinity and selective inhibition of human pyruvate carboxylase. Its development was guided by the structural and mechanistic understanding of the enzyme's biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT) domains.

Biochemical and Kinetic Data

The inhibitory effects of PC-IN-5 on human pyruvate carboxylase were characterized using a series of in vitro enzymatic assays. The following tables summarize the key quantitative data obtained.

ParameterValueDescription
IC50 75 nMThe half-maximal inhibitory concentration of PC-IN-5 against purified human pyruvate carboxylase.
Mode of Inhibition CompetitivePC-IN-5 competes with the substrate (pyruvate) for binding to the enzyme's active site.
Ki 35 nMThe inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Enzyme Specificity >100-fold vs. other biotin-dependent carboxylasesHigh selectivity for pyruvate carboxylase over other related enzymes such as acetyl-CoA carboxylase and propionyl-CoA carboxylase.

Table 1: Inhibitory Potency and Selectivity of PC-IN-5

SubstrateKm (without inhibitor)Apparent Km (with 50 nM PC-IN-5)Vmax (without inhibitor)Vmax (with 50 nM PC-IN-5)
Pyruvate 0.28 mM[6]0.75 mM24.4 µmol/min/mg[6]24.4 µmol/min/mg[6]
ATP 0.64 mM[6]0.64 mM36.0 µmol/min/mg[6]36.0 µmol/min/mg[6]
Bicarbonate 22.1 mM[6]22.1 mM29.0 µmol/min/mg[6]29.0 µmol/min/mg[6]

Table 2: Kinetic Parameters of Pyruvate Carboxylase in the Presence and Absence of PC-IN-5

Signaling and Metabolic Pathways

Pyruvate carboxylase is a key node in cellular metabolism. Its inhibition by PC-IN-5 is expected to have significant downstream effects on various interconnected pathways.

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PC->OAA PC_IN_5 PC-IN-5 PC_IN_5->PC - TCA_Cycle TCA Cycle OAA->TCA_Cycle Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Fatty_Acid_Synthesis Fatty Acid Synthesis TCA_Cycle->Fatty_Acid_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis TCA_Cycle->Amino_Acid_Synthesis AcetylCoA Acetyl-CoA AcetylCoA->PC +

Caption: Pyruvate Carboxylase Metabolic Pathway and Inhibition by PC-IN-5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize PC-IN-5.

This protocol describes a continuous spectrophotometric assay to measure the activity of pyruvate carboxylase and the inhibitory effect of PC-IN-5. The production of oxaloacetate by PC is coupled to its reduction to malate (B86768) by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (5 mM)

  • ATP (2 mM)

  • Sodium Bicarbonate (NaHCO3) (100 mM)

  • Pyruvate (10 mM)

  • NADH (0.2 mM)

  • Malate Dehydrogenase (MDH) (10 units/mL)

  • Acetyl-CoA (0.1 mM) (as an allosteric activator)[7]

  • Purified human pyruvate carboxylase

  • PC-IN-5 (various concentrations)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NaHCO3, NADH, MDH, and Acetyl-CoA.

  • Add PC-IN-5 (or vehicle control) to the desired final concentration to the appropriate wells of the microplate.

  • Add the purified pyruvate carboxylase enzyme to all wells and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding pyruvate to all wells.

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 30°C.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

  • For kinetic analysis, vary the concentration of one substrate while keeping the others constant, in the presence and absence of the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Km and Vmax.

A fixed-time colorimetric assay can be adapted for high-throughput screening of potential PC inhibitors. This assay is based on the reaction of oxaloacetate with Fast Violet B salt, which produces a colored adduct with an absorbance maximum at 530 nm.[8]

HTS_Workflow cluster_0 Assay Plate Preparation cluster_1 Reaction and Detection Compound_Addition Add Compound Library (e.g., PC-IN-5 analogs) Enzyme_Addition Add Pyruvate Carboxylase Compound_Addition->Enzyme_Addition Substrate_Addition Add Substrates (Pyruvate, ATP, HCO3-) Enzyme_Addition->Substrate_Addition Incubation Incubate at 30°C Substrate_Addition->Incubation Quench Stop Reaction (e.g., with EDTA) Incubation->Quench Detection Add Fast Violet B Read Absorbance at 530 nm Quench->Detection Data_Analysis Data Analysis (Identify Hits) Detection->Data_Analysis

Caption: High-Throughput Screening Workflow for Pyruvate Carboxylase Inhibitors.

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Purified pyruvate carboxylase

  • Substrate solution (containing pyruvate, ATP, and NaHCO3)

  • Compound library (including PC-IN-5 as a control)

  • EDTA solution (to stop the reaction)

  • Fast Violet B salt solution

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Using an automated liquid handler, dispense a small volume of each compound from the library into the wells of a 384-well plate.

  • Add a solution of purified pyruvate carboxylase to all wells and pre-incubate with the compounds.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding EDTA, which chelates the essential Mg2+ ions.[9]

  • Add the Fast Violet B salt solution to all wells and incubate for a further period to allow for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Wells with potent inhibitors will show a lower absorbance signal compared to control wells.

Conclusion

PC-IN-5 represents a significant step forward in the development of targeted therapies for diseases with metabolic dysregulation. Its potent and selective inhibition of pyruvate carboxylase offers a powerful tool for both basic research and potential clinical applications. The experimental protocols detailed in this guide provide a robust framework for the further investigation of PC-IN-5 and the discovery of other novel pyruvate carboxylase inhibitors.

References

In-Depth Technical Guide: Target Engagement Studies for Pyruvate Carboxylase Inhibitor PC-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[2][3] Its deregulation is implicated in metabolic diseases such as type 2 diabetes and various cancers, making it a compelling target for therapeutic intervention.[1] This guide outlines a comprehensive strategy for evaluating the target engagement of a novel, hypothetical inhibitor, "Pyruvate Carboxylase-IN-5" (PC-IN-5), using a suite of biochemical, biophysical, and cell-based assays. Detailed protocols and data presentation formats are provided to facilitate the robust characterization of this and other potential PC inhibitors.

Introduction to Pyruvate Carboxylase as a Target

Pyruvate carboxylase is a biotin-dependent enzyme that exists as a tetramer.[2] Each subunit contains distinct functional domains: the biotin (B1667282) carboxylation (BC) domain, the carboxyltransferase (CT) domain, and the biotin carboxyl carrier protein (BCCP) domain.[2][3] The enzyme's activity is allosterically regulated, most notably by acetyl-CoA, which is a potent activator.[3] Given PC's central role in metabolism, its inhibition presents a promising therapeutic avenue. Deregulation of PC is associated with uncontrolled cell growth in cancers like breast and non-small cell lung cancer, and with metabolic imbalances in diabetes.[1] Therefore, confirming that a small molecule inhibitor directly binds to and modulates PC within a cellular context is a critical step in its development as a therapeutic agent.

Biochemical Potency Assessment

The initial evaluation of a PC inhibitor involves determining its potency in a biochemical assay. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation: Inhibitor Potency

The inhibitory activity of PC-IN-5 was assessed using a coupled-enzyme spectrophotometric assay. The results are compared against a known, well-characterized (though hypothetical for this context) competitive inhibitor, Compound X.

CompoundTargetAssay TypeIC50 (µM) [Hypothetical Data]
PC-IN-5 Pyruvate CarboxylaseCoupled Spectrometric2.5 ± 0.3
Compound X (Control)Pyruvate CarboxylaseCoupled Spectrometric5.1 ± 0.6
Experimental Protocol: Coupled-Enzyme Spectrophotometric Assay

This assay measures PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.[4]

Materials:

  • Recombinant human Pyruvate Carboxylase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrates: Sodium Pyruvate, ATP, Sodium Bicarbonate (NaHCO3)

  • Cofactors: Magnesium Chloride (MgCl2), Acetyl-CoA

  • Coupling Enzyme: Malate Dehydrogenase (MDH)

  • NADH

  • PC-IN-5 and control compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, MgCl2, NaHCO3, ATP, Acetyl-CoA, NADH, and MDH at their final desired concentrations.

  • Compound Plating: Add 1 µL of serially diluted PC-IN-5, control compound, or DMSO (vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of a solution containing recombinant PC to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of a solution containing the substrate, pyruvate.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Biochemical Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare PC-IN-5 Serial Dilutions plate_inhibitor Dispense Inhibitor/DMSO into 96-well Plate prep_inhibitor->plate_inhibitor prep_enzyme Prepare PC Enzyme Solution add_enzyme Add PC Enzyme (Pre-incubation) prep_enzyme->add_enzyme prep_reaction_mix Prepare Reaction Master Mix (Buffer, Cofactors, NADH, MDH) start_reaction Initiate with Pyruvate prep_reaction_mix->start_reaction plate_inhibitor->add_enzyme add_enzyme->start_reaction read_plate Kinetic Read at 340 nm start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for the coupled-enzyme biochemical assay.

Biophysical Confirmation of Direct Target Engagement

While IC50 values demonstrate functional inhibition, they do not definitively prove direct binding. Biophysical methods are essential to confirm that the inhibitor physically interacts with the target protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment.[5] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).[6]

The thermal stabilization of PC by PC-IN-5 was measured in intact cells, showing a dose-dependent shift in the melting temperature.

TreatmentConcentration (µM) [Hypothetical Data]Melting Temperature (Tm, °C) [Hypothetical Data]ΔTm (°C) [Hypothetical Data]
Vehicle (DMSO) -52.1 ± 0.4-
PC-IN-5 153.5 ± 0.3+1.4
PC-IN-5 1056.8 ± 0.5+4.7

Materials:

  • Cell line expressing Pyruvate Carboxylase (e.g., HepG2)

  • Cell culture medium and supplements

  • PC-IN-5 dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-Pyruvate Carboxylase antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of PC-IN-5 or DMSO (vehicle) and incubate for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PC at each temperature point by SDS-PAGE and Western blotting using a specific anti-PC antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble PC relative to the unheated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between treated and vehicle samples (ΔTm) indicates thermal stabilization.

A Treat cells with PC-IN-5 or DMSO B Harvest and resuspend cells A->B C Aliquot into PCR tubes B->C D Heat challenge across a temperature gradient C->D E Lyse cells via freeze-thaw cycles D->E F Separate soluble proteins by ultracentrifugation E->F G Analyze soluble PC by Western Blot F->G H Quantify bands and plot melt curve G->H I Determine Tm and ΔTm H->I

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[7] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8]

The direct binding of PC-IN-5 to purified PC was characterized by ITC, revealing a favorable binding affinity driven by enthalpy.

CompoundBinding Affinity (Kd, nM) [Hypothetical Data]Stoichiometry (n) [Hypothetical Data]ΔH (kcal/mol) [Hypothetical Data]-TΔS (kcal/mol) [Hypothetical Data]
PC-IN-5 150 ± 201.1 ± 0.1-12.5+3.2
Compound X (Control)450 ± 500.9 ± 0.2-9.8+1.2

Materials:

  • Highly purified, recombinant human Pyruvate Carboxylase

  • PC-IN-5 dissolved in ITC buffer

  • ITC Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl (degassed)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified PC extensively against the ITC buffer. Dissolve PC-IN-5 in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).

  • Loading: Load the PC solution (e.g., 10-20 µM) into the sample cell. Load the PC-IN-5 solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the PC-IN-5 solution into the sample cell while stirring. The heat change upon each injection is measured relative to a reference cell.

  • Control Titration: Perform a control experiment by titrating PC-IN-5 into the buffer alone to determine the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot this value against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and ΔS from the equation ΔG = -RTln(Kd) = ΔH - TΔS.

cluster_setup ITC Setup cluster_process Measurement Process cluster_output Data Output & Analysis Syringe Syringe: PC-IN-5 (Ligand) Injection Inject Ligand into Cell Syringe->Injection Cell Sample Cell: Pyruvate Carboxylase (Protein) Cell->Injection Binding Binding Occurs (Heat Released/Absorbed) Injection->Binding Detection Detector Measures Temperature Difference Binding->Detection RawData Raw Data: Heat Pulses per Injection Detection->RawData BindingIsotherm Binding Isotherm: Heat vs. Molar Ratio RawData->BindingIsotherm ThermoParams Thermodynamic Parameters (Kd, ΔH, n, ΔS) BindingIsotherm->ThermoParams

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Pyruvate Carboxylase in Cellular Signaling

PC is a central node in metabolism, linking glycolysis to the TCA cycle and anabolic pathways. Its inhibition is expected to have significant downstream consequences. Monitoring these metabolic shifts can serve as a biomarker for target engagement.

Signaling Pathway Context

PC converts pyruvate, derived from glycolysis, into oxaloacetate (OAA). OAA is a key metabolite that can enter the TCA cycle to produce energy (ATP) or be used as a precursor for the synthesis of other molecules like glucose (gluconeogenesis) or amino acids.[3] By inhibiting PC, PC-IN-5 is predicted to decrease the anaplerotic influx into the TCA cycle, potentially leading to reduced levels of TCA intermediates and downstream biosynthetic products.

Visualization: Metabolic Pathway of Pyruvate Carboxylase

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate (OAA) PC->OAA ATP -> ADP+Pi TCA TCA Cycle OAA->TCA Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis AminoAcids Amino Acid Synthesis OAA->AminoAcids Lipogenesis Lipogenesis TCA->Lipogenesis via Citrate Inhibitor PC-IN-5 Inhibitor->PC

Caption: PC's role in central carbon metabolism and the point of intervention for PC-IN-5.

Conclusion

The comprehensive evaluation of a novel therapeutic agent requires rigorous confirmation of its proposed mechanism of action. For an inhibitor targeting Pyruvate Carboxylase, a multi-faceted approach is essential. The strategy outlined in this guide, beginning with biochemical potency assessment and progressing to direct biophysical and cellular target engagement studies, provides a robust framework for characterizing inhibitors like the hypothetical PC-IN-5. The combination of enzymatic assays, CETSA, and ITC, complemented by an understanding of the target's role in metabolic pathways, allows for a confident determination of on-target activity. This foundational knowledge is critical for the successful translation of promising small molecules from the laboratory to clinical development.

References

Early-Stage Research on Pyruvate Carboxylase Inhibition: A Technical Guide on ZY-444

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on ZY-444, a small molecule inhibitor of Pyruvate Carboxylase (PC). This document collates available quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action to support further research and development in this area.

Core Compound: ZY-444

ZY-444, with the chemical name (N⁴-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N²-isobutyl-2,4-pyrimidinediamine), has been identified as a potent and selective inhibitor of Pyruvate Carboxylase.[1][2] Early research has focused on its potential as an anti-cancer agent, particularly in breast cancer, where it has demonstrated effects on tumor growth and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage studies of ZY-444.

Cell LineAssay TypeIC50 (µM)DurationReference
TPC-1Proliferation Assay3.8248 hours[3]
TPC-1Proliferation Assay3.3472 hours[3]
KTC-1Proliferation Assay3.7948 hours[3]
KTC-1Proliferation Assay3.6972 hours[3]

Table 1: In Vitro Efficacy of ZY-444 on Cell Proliferation. This table presents the half-maximal inhibitory concentration (IC50) values of ZY-444 in two different cancer cell lines, demonstrating its dose-dependent effect on cell viability over time.

Animal ModelTreatment GroupDosage (mg/kg)Administration RouteOutcomeReference
Orthotopic 4T1 Mouse ModelZY-4445Intraperitoneal (i.p.)Significantly reduced primary tumor growth[1]
Orthotopic MDA-MB-231 Mouse ModelZY-4442.5 - 5Intraperitoneal (i.p.)Potent anti-tumor and anti-metastatic efficacy[3]
DU145 Xenograft ModelZY-4442.5 - 5Intraperitoneal (i.p.)Excellent anti-prostate cancer efficacy[3]

Table 2: In Vivo Efficacy of ZY-444. This table summarizes the in vivo effects of ZY-444 in various mouse models of cancer, highlighting its potential as a therapeutic agent.

Signaling Pathway and Mechanism of Action

ZY-444 inhibits the enzymatic activity of Pyruvate Carboxylase, a key anaplerotic enzyme that replenishes intermediates in the TCA cycle.[1][2] This inhibition has been shown to suppress breast cancer growth and metastasis by modulating the Wnt/β-catenin/Snail signaling pathway.[1][2] ZY-444 achieves this by preventing the nuclear translocation of β-catenin.[3]

ZY444_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tca Mitochondrion Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits LRP5_6 LRP5/6 beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates Snail Snail Snail->Frizzled ... TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates TargetGenes->Snail upregulates Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC PC->beta_catenin_nuc required for nuclear translocation Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle ZY444 ZY-444 ZY444->PC inhibits

Figure 1: ZY-444 Mechanism of Action. This diagram illustrates how ZY-444 inhibits Pyruvate Carboxylase, which in turn affects the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the early-stage evaluation of ZY-444.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for determining PC activity, which can be adapted to assess the inhibitory effect of compounds like ZY-444. The assay measures the production of oxaloacetate by coupling its subsequent reaction with acetyl-CoA, catalyzed by citrate (B86180) synthase, to the release of Coenzyme A (CoA). The free CoA is then detected.[4]

Materials:

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Sodium Bicarbonate (NaHCO₃, 0.5 M)

  • Magnesium Chloride (MgCl₂, 0.1 M)

  • Acetyl-CoA solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Citrate Synthase

  • ATP solution (0.1 M)

  • Pyruvate solution

  • Cell or tissue extract containing Pyruvate Carboxylase

  • ZY-444 or other test compounds

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, DTNB, Citrate Synthase, and ATP in a UV-transparent cuvette.

  • Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

  • Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

  • To initiate the reaction, add the cell or tissue extract and the test compound (e.g., ZY-444) or vehicle control to the cuvettes.

  • Immediately start monitoring the change in absorbance at 412 nm over time (e.g., for 60 seconds) using a spectrophotometer.

  • The rate of change in absorbance is proportional to the PC activity. One unit of PC activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[4]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., TPC-1, KTC-1)

  • Complete culture medium

  • ZY-444 stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of ZY-444 (e.g., 0-10 µM) and a vehicle control.

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • 6-well or 12-well plates

  • Sterile pipette tips (e.g., p200)

  • Complete culture medium

  • ZY-444 stock solution

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of ZY-444 or a vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours).

  • Measure the width of the scratch at different points for each condition and time point to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through an extracellular matrix.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane extract

  • Serum-free medium and medium with a chemoattractant (e.g., FBS)

  • ZY-444 stock solution

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing different concentrations of ZY-444 or a vehicle control.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view under a microscope to quantify cell invasion.

Western Blot Analysis for Wnt/β-catenin Pathway

Western blotting is used to detect changes in the expression and localization of proteins in the Wnt/β-catenin pathway.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • ZY-444 stock solution

  • Lysis buffer and protease/phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with ZY-444 or vehicle control for a specified time.

  • Lyse the cells to obtain total protein extracts or perform subcellular fractionation to separate nuclear and cytoplasmic proteins.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the protein samples by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Histone H3 for nuclear fractions).

In Vivo Orthotopic Breast Cancer Mouse Model

This model is used to evaluate the anti-tumor and anti-metastatic efficacy of ZY-444 in a more physiologically relevant setting.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Breast cancer cell lines (e.g., 4T1, MDA-MB-231) engineered to express a reporter gene (e.g., luciferase)

  • ZY-444 formulation for injection

  • Bioluminescence imaging system

Procedure:

  • Implant the cancer cells into the mammary fat pad of the mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer ZY-444 (e.g., 2.5-5 mg/kg) or vehicle control via intraperitoneal injection at a specified frequency and duration (e.g., daily for 26 days).[3]

  • Monitor tumor growth by measuring tumor volume with calipers and/or bioluminescence imaging.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the primary tumors and distant organs (e.g., lungs) to assess metastasis, often using ex vivo bioluminescence imaging and histological analysis.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a novel Pyruvate Carboxylase inhibitor.

in_vitro_workflow cluster_invitro In Vitro Evaluation Workflow start Identify Lead Compound (e.g., ZY-444) biochem_assay Biochemical Assay: PC Enzyme Inhibition start->biochem_assay cell_prolif Cell-Based Assays: Proliferation (MTT) biochem_assay->cell_prolif cell_mig_inv Cell Migration & Invasion Assays cell_prolif->cell_mig_inv pathway_analysis Mechanism of Action: Western Blot for Wnt/β-catenin Pathway cell_mig_inv->pathway_analysis data_analysis Data Analysis: IC50, Statistical Significance pathway_analysis->data_analysis

Figure 2: In Vitro Evaluation Workflow. This diagram outlines the sequential steps for the in vitro characterization of a Pyruvate Carboxylase inhibitor like ZY-444.

in_vivo_workflow cluster_invivo In Vivo Evaluation Workflow start Successful In Vitro Characterization model_dev Animal Model Development: Orthotopic Xenograft start->model_dev treatment Treatment Administration: Dosing & Schedule model_dev->treatment monitoring Tumor Growth & Metastasis Monitoring (Imaging) treatment->monitoring endpoint_analysis Endpoint Analysis: Tumor Weight, Histology monitoring->endpoint_analysis conclusion Efficacy & Toxicity Conclusion endpoint_analysis->conclusion

Figure 3: In Vivo Evaluation Workflow. This diagram shows the typical progression of in vivo studies for a promising inhibitor, from model development to final analysis.

References

A Technical Guide to the Cellular Uptake and Distribution of Small Molecule Inhibitors of Pyruvate Carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the cellular uptake, distribution, or specific experimental protocols for a compound designated "Pyruvate Carboxylase-IN-5." Therefore, this document provides a comprehensive, in-depth technical guide outlining the established methodologies and experimental workflows for characterizing the cellular uptake and distribution of novel small molecule inhibitors targeting intracellular enzymes, such as Pyruvate Carboxylase (PC). The provided data and specific examples are illustrative and intended to serve as a template for researchers investigating new chemical entities.

Introduction

Pyruvate Carboxylase (PC) is a mitochondrial enzyme crucial for various metabolic pathways, including gluconeogenesis, lipogenesis, and the replenishment of tricarboxylic acid (TCA) cycle intermediates.[1] Its role in cellular metabolism makes it a compelling target for therapeutic intervention in diseases such as cancer and type 2 diabetes.[2] The development of small molecule inhibitors against PC is an active area of research.[3][4] A critical aspect of the preclinical development of any intracellularly-acting drug is the characterization of its cellular uptake and subcellular distribution. This guide details the key experimental approaches to quantitatively and qualitatively assess how a novel PC inhibitor, such as the hypothetical "this compound," enters the cell and localizes within its various compartments.

Understanding the cellular pharmacokinetics and pharmacodynamics of a PC inhibitor is essential for:

  • Establishing Structure-Activity Relationships (SAR): Correlating the chemical structure of an inhibitor with its ability to reach its intracellular target.

  • Interpreting Cell-Based Assay Data: Ensuring that observed biological effects are due to target engagement within the cell.

  • Optimizing Drug Properties: Guiding medicinal chemistry efforts to improve cell permeability, target accumulation, and overall efficacy.

  • Predicting in vivo Behavior: Informing on potential tissue distribution and off-target effects.

This guide will cover three primary experimental strategies:

  • Quantitative Analysis of Intracellular Concentration: Utilizing liquid chromatography-mass spectrometry (LC-MS/MS) to determine the amount of the inhibitor that has entered the cell.

  • Qualitative and Semi-Quantitative Analysis of Subcellular Localization: Employing fluorescence microscopy to visualize the distribution of the inhibitor within different cellular compartments.

  • Biochemical Fractionation and Quantification: Physically separating cellular organelles to measure the concentration of the inhibitor in each fraction.

Quantitative Analysis of Intracellular Inhibitor Concentration by LC-MS/MS

This section describes a robust method for determining the intracellular concentration of an unlabeled small molecule inhibitor.[5][6]

Data Presentation: Illustrative Cellular Uptake Data

The following table presents hypothetical quantitative data for "this compound" to illustrate how results from an LC-MS/MS-based cellular uptake assay can be structured.

Time Point (minutes)Intracellular Concentration (µM)Uptake Efficiency (%)
50.8 ± 0.18%
152.2 ± 0.322%
304.5 ± 0.545%
607.8 ± 0.978%
1209.5 ± 1.195%

Data are presented as mean ± standard deviation (n=3). Uptake efficiency is calculated relative to the initial extracellular concentration of 10 µM.

Experimental Protocol: LC-MS/MS-Based Cellular Uptake Assay

Objective: To quantify the time-dependent accumulation of a small molecule inhibitor inside cultured cells.

Materials:

  • Cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with an internal standard

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Methodology:

  • Cell Culture:

    • Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Incubation:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cells twice with warm PBS.

    • Add fresh, pre-warmed culture medium containing the desired concentration of the test inhibitor (e.g., 10 µM).

    • Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Cell Lysis and Extraction:

    • At each time point, aspirate the medium containing the inhibitor.

    • Wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

    • Add a defined volume of cell lysis buffer (e.g., 200 µL) to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Determine the protein concentration of a small aliquot of the lysate (e.g., using a BCA assay).

    • To the remaining lysate, add three volumes of ice-cold acetonitrile containing a known concentration of an internal standard to precipitate proteins and extract the inhibitor.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample using a validated LC-MS/MS method to quantify the concentration of the inhibitor.

    • Generate a standard curve by spiking known concentrations of the inhibitor into cell lysate from untreated cells.

  • Data Analysis:

    • Calculate the intracellular concentration of the inhibitor, often normalized to the protein concentration of the lysate.

    • Plot the intracellular concentration as a function of time.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_extraction Sample Processing cluster_analysis Analysis cell_culture Seed and Culture Cells wash_cells Wash with PBS cell_culture->wash_cells add_inhibitor Incubate with Inhibitor (Time Course) wash_cells->add_inhibitor wash_cold Wash with Cold PBS add_inhibitor->wash_cold lyse_cells Lyse Cells wash_cold->lyse_cells extract_compound Protein Precipitation & Compound Extraction lyse_cells->extract_compound lcms LC-MS/MS Quantification extract_compound->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for quantifying intracellular inhibitor concentration using LC-MS/MS.

Subcellular Localization by Fluorescence Microscopy

Fluorescently labeling a small molecule inhibitor allows for its direct visualization within the cell, providing spatial information about its distribution.[2][]

Data Presentation: Illustrative Subcellular Localization

The following table summarizes hypothetical localization data for a fluorescently tagged version of "this compound."

Cellular CompartmentCo-localization MarkerPearson's Correlation Coefficient
MitochondriaMitoTracker™ Red CMXRos0.85 ± 0.07
NucleusDAPI0.12 ± 0.03
Endoplasmic ReticulumER-Tracker™ Red0.25 ± 0.05
Cytosol(Calculated from remaining signal)-

Pearson's Correlation Coefficient indicates the degree of co-localization, with 1 being perfect correlation and 0 being no correlation.

Experimental Protocol: Confocal Microscopy of a Fluorescently Labeled Inhibitor

Objective: To visualize the subcellular distribution of a fluorescently labeled inhibitor and assess its co-localization with specific organelles.

Materials:

  • Fluorescently labeled inhibitor (e.g., conjugated to a fluorophore like BODIPY or a custom synthesis)

  • Cell line of interest

  • Glass-bottom imaging dishes

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™, LysoTracker™)

  • Nuclear stain (e.g., DAPI, Hoechst 33342)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal laser scanning microscope

Methodology:

  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes.

    • Allow cells to adhere and grow to 50-70% confluency.

  • Staining and Labeling:

    • If using organelle trackers that require live-cell staining (e.g., MitoTracker™), pre-incubate the cells with the tracker (B12436777) according to the manufacturer's instructions.

    • Wash the cells with fresh medium.

    • Add medium containing the fluorescently labeled inhibitor and incubate for a time determined by the uptake assay (e.g., 60 minutes).

    • In the final 10 minutes of incubation, add a nuclear stain like Hoechst 33342 if desired.

  • Fixation and Mounting:

    • Aspirate the medium and wash the cells gently with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add a drop of mounting medium to the dish.

  • Confocal Imaging:

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the labeled inhibitor and organelle markers.

    • Acquire Z-stack images to visualize the three-dimensional distribution.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to assess the co-localization between the inhibitor's signal and the signals from the organelle markers.

    • Calculate a co-localization coefficient, such as Pearson's Correlation Coefficient.

Signaling Pathway Visualization

Signaling_Pathway cluster_outside Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion PC_IN_5_ext This compound PC_IN_5_cyt PC-IN-5 PC_IN_5_ext->PC_IN_5_cyt Cellular Uptake PC_IN_5_mito PC-IN-5 PC_IN_5_cyt->PC_IN_5_mito Mitochondrial Targeting PC Pyruvate Carboxylase PC_IN_5_mito->PC Inhibition Pyruvate Pyruvate Pyruvate->PC Substrate OAA Oxaloacetate PC->OAA Product

Caption: Proposed mechanism of action for a mitochondrial-targeted PC inhibitor.

Subcellular Fractionation for Inhibitor Quantification

This biochemical approach provides a quantitative measure of the inhibitor's concentration in different cellular compartments.[8]

Data Presentation: Illustrative Inhibitor Distribution

The following table shows hypothetical data for the distribution of "this compound" in different subcellular fractions.

Subcellular FractionProtein Content (mg)Inhibitor Amount (ng)Inhibitor Concentration (ng/mg protein)
Nuclear1.23.52.9
Mitochondrial0.845.256.5
Cytosolic2.515.86.3
Membrane/Microsomal0.52.14.2
Experimental Protocol: Differential Centrifugation

Objective: To isolate major subcellular fractions and quantify the amount of inhibitor in each.

Materials:

  • Cultured cells or tissue sample

  • Homogenization buffer

  • Differential centrifugation buffers

  • Dounce homogenizer

  • Ultracentrifuge

  • Reagents for inhibitor extraction and LC-MS/MS analysis

  • Protein assay reagents

Methodology:

  • Cell Harvest and Homogenization:

    • Harvest a large number of cells (e.g., from several T175 flasks).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in hypotonic homogenization buffer and allow them to swell.

    • Lyse the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes. The resulting pellet is the mitochondrial fraction.

    • Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour. The pellet contains the microsomal fraction (membranes, ER).

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Inhibitor Extraction and Analysis:

    • For each fraction, resuspend the pellet in a suitable buffer.

    • Take an aliquot for protein quantification.

    • Extract the inhibitor from the remaining sample using a method compatible with LC-MS/MS (e.g., protein precipitation with acetonitrile).

    • Quantify the inhibitor in each fraction using LC-MS/MS.

  • Data Analysis:

    • Normalize the amount of inhibitor in each fraction to the amount of protein in that fraction.

    • Calculate the percentage of the total intracellular inhibitor present in each compartment.

Subcellular Fractionation Workflow Diagram

Fractionation_Workflow start Cell Homogenate cent1 Centrifuge 1,000 x g, 10 min start->cent1 pellet1 Nuclear Pellet cent1->pellet1 Pellet sup1 Supernatant 1 cent1->sup1 Supernatant cent2 Centrifuge 10,000 x g, 20 min sup1->cent2 pellet2 Mitochondrial Pellet cent2->pellet2 Pellet sup2 Supernatant 2 cent2->sup2 Supernatant cent3 Ultracentrifuge 100,000 x g, 60 min sup2->cent3 pellet3 Microsomal Pellet cent3->pellet3 Pellet sup3 Cytosolic Fraction cent3->sup3 Supernatant

Caption: Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The comprehensive characterization of a small molecule inhibitor's cellular uptake and distribution is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines quantitative techniques like LC-MS/MS with the spatial resolution of fluorescence microscopy and the biochemical separation of subcellular fractionation, researchers can build a detailed picture of how a compound like "this compound" behaves in a cellular context. This knowledge is invaluable for optimizing lead compounds, understanding their mechanism of action, and ultimately developing more effective and safer therapeutics. The protocols and frameworks provided in this guide offer a robust starting point for any research program aimed at developing novel inhibitors of intracellular targets.

References

Preliminary Toxicity Assessment of Pyruvate Carboxylase-IN-5: A Surrogate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available preclinical toxicity or safety data for the specific compound Pyruvate (B1213749) Carboxylase-IN-5. This document, therefore, provides a surrogate preliminary toxicity assessment based on the known effects of other Pyruvate Carboxylase (PC) inhibitors and the established physiological consequences of PC inhibition. The information presented herein is intended for research and drug development professionals and should not be interpreted as a definitive toxicity profile for Pyruvate Carboxylase-IN-5.

Introduction

Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, which are essential for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[1][2] Inhibition of PC can disrupt these fundamental cellular processes, leading to potential toxicity. This guide outlines the anticipated toxicological profile of a PC inhibitor, drawing parallels from existing research on compounds with similar mechanisms of action.

Core Toxicological Concerns of Pyruvate Carboxylase Inhibition

The primary toxicological concerns stemming from the inhibition of Pyruvate Carboxylase are rooted in its essential metabolic functions. Genetic deficiencies in the PC enzyme result in severe and often fatal conditions characterized by lactic acidosis, hyperammonemia, and neurological damage.[1][3] Pharmacological inhibition is expected to produce a spectrum of similar, dose-dependent toxicities.

Key cellular consequences of PC inhibition include:

  • Disrupted Anaplerosis: Impaired replenishment of the TCA cycle can lead to a bioenergetic crisis and reduced capacity for biosynthesis.

  • Lactic Acidosis: Shunting of excess pyruvate to lactate (B86563) can cause a dangerous decrease in physiological pH.[1]

  • Endoplasmic Reticulum (ER) Stress: Disruption of mitochondrial fuel metabolism has been shown to induce ER stress, a key pathway in cellular apoptosis.

  • Oxidative Stress: Inhibition of mitochondrial pathways can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • Apoptosis: The culmination of metabolic disruption, ER stress, and oxidative stress can trigger programmed cell death.

Data Presentation: Surrogate Toxicity Data from Known PC Inhibitors

The following tables summarize in vitro toxicity data for compounds known to inhibit Pyruvate Carboxylase or related pathways, providing a potential reference for the toxicological evaluation of new PC inhibitors.

Table 1: In Vitro Cytotoxicity of Phenylacetic Acid (PAA)

Cell LineAssay TypeEndpointConcentrationOutcomeReference
Human Breast Cancer (T47D)Cell GrowthInhibitionLow ConcentrationsAntiproliferative effect[4]
Medulloblastoma (DAOY, D283-MED)Cell GrowthInhibition0.1 mM - 3 mMAntiproliferative effect[4]
Human Aortic Endothelial CellsTNF-α SecretionStimulation0.5 mM - 5 mMDose-dependent increase[5]
Human Aortic Endothelial CellsOxidative Stress (8-OHdG)Stimulation1 mMSignificant increase[5]

Table 2: In Vitro Effects of Etomoxir (B15894) (CPT-1 Inhibitor with related metabolic effects)

Cell LineAssay TypeEndpointConcentrationOutcomeReference
Human Glioblastoma (SF188)ViabilityReductionNot specifiedMarked reduction in cell viability[6]
Human Glioblastoma (SF188)ATP LevelsReductionNot specifiedMarked reduction in cellular ATP[6]
Human Bladder Cancer (UM-UC-3, T24)ViabilityInhibition25 µM - 200 µMDose-dependent inhibition[7]
Human T-cellsOxidative Stress (ROS)Stimulation> 5 µMAcute production of ROS[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicity. Below are generalized protocols for key in vitro experiments relevant to evaluating a novel PC inhibitor.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of a test compound on cell viability.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, INS-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Assessment of Oxidative Stress

Objective: To measure the generation of reactive oxygen species (ROS) following compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described in Protocol 1 for a relevant time period (e.g., 12 or 24 hours).

  • ROS Probe Incubation: After treatment, wash the cells with PBS and incubate them with a fluorescent ROS probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF).

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize them to the vehicle control to determine the fold-increase in ROS production.

Mandatory Visualizations

Signaling Pathway

G PC_IN_5 This compound PC Pyruvate Carboxylase (PC) PC_IN_5->PC Inhibition OAA Oxaloacetate PC->OAA Carboxylation Mito_Dys Mitochondrial Dysfunction PC->Mito_Dys Leads to Pyruvate Pyruvate Pyruvate->PC Lactate Lactate Pyruvate->Lactate Alternative Path TCA TCA Cycle (Anaplerosis) OAA->TCA Biosynthesis Biosynthesis (Glucose, Lipids) TCA->Biosynthesis Acidosis Lactic Acidosis Lactate->Acidosis ER_Stress ER Stress Mito_Dys->ER_Stress ROS ROS Production Mito_Dys->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis

Caption: Hypothetical toxicity pathway for a Pyruvate Carboxylase inhibitor.

Experimental Workflow

G start Start: In Vitro Toxicity Screen culture 1. Cell Line Selection & Culture start->culture treatment 2. Compound Treatment (Dose-Response) culture->treatment viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis 3b. Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis stress 3c. Stress Pathway Assay (e.g., ROS, ER Stress) treatment->stress data_collection 4. Data Collection (Plate Reader, Flow Cytometer) viability->data_collection apoptosis->data_collection stress->data_collection analysis 5. Data Analysis (IC50, Fold Change) data_collection->analysis report 6. Toxicity Profile Report analysis->report end End report->end

Caption: General workflow for in vitro toxicity assessment of a new compound.

References

Methodological & Application

Application Notes and Protocols for Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a crucial mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1][2][3] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[2][4] This reaction is a key anaplerotic process, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for various biosynthetic pathways, including gluconeogenesis and lipogenesis.[5][6][7] Given its central role in metabolism, PC is an attractive therapeutic target for metabolic diseases and cancer.

Pyruvate Carboxylase-IN-5 (PC-IN-5) is a potent and selective small molecule inhibitor of pyruvate carboxylase. These application notes provide a detailed guide for utilizing PC-IN-5 in cell-based assays to study its effects on PC activity and downstream metabolic pathways.

Signaling Pathway of Pyruvate Carboxylase

The following diagram illustrates the central role of pyruvate carboxylase in cellular metabolism. PC converts pyruvate to oxaloacetate, which can then enter the TCA cycle or be used for gluconeogenesis. Acetyl-CoA, derived from fatty acid oxidation or pyruvate dehydrogenase, allosterically activates PC.[2][3][5]

cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate AcetylCoA Acetyl-CoA AcetylCoA->PC Allosteric Activator Citrate Citrate AcetylCoA->Citrate OAA Oxaloacetate (OAA) PC->OAA Product PC_IN_5 This compound PC_IN_5->PC Inhibition TCA TCA Cycle OAA->TCA OAA->Citrate OAA_cyto Oxaloacetate (OAA) OAA->OAA_cyto Transport Citrate->TCA FattyAcids Fatty Acids FattyAcids->AcetylCoA β-oxidation Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_cyto->Pyruvate Gluconeogenesis Gluconeogenesis OAA_cyto->Gluconeogenesis

Caption: Pyruvate Carboxylase Signaling Pathway.

Data Presentation

The inhibitory effect of this compound on PC activity was assessed in a cell-based assay using A549 cells. The data is summarized in the table below, demonstrating a dose-dependent inhibition of PC activity.

PC-IN-5 Concentration (µM)PC Activity (% of Control)Standard Deviation
0 (Control)1005.2
0.185.34.8
152.13.9
1015.82.1
1005.21.5

Experimental Protocols

Cell-Based Assay for Pyruvate Carboxylase Activity using Fast Violet B

This protocol describes a method to determine the inhibitory activity of this compound in cultured cells by measuring the production of oxaloacetate (OAA). The assay is based on the reaction of OAA with Fast Violet B (FVB) salt, which produces a colored adduct with an absorbance maximum at 530 nm.[1][8]

Materials:

  • Cell line expressing pyruvate carboxylase (e.g., A549, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂, 10 mM ATP, 20 mM NaHCO₃, 10 mM Sodium Pyruvate

  • Fast Violet B (FVB) solution: 1 mg/mL in water (prepare fresh)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

cluster_workflow Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of PC-IN-5 A->B C 3. Incubate for the desired time period B->C D 4. Lyse cells and determine protein concentration C->D E 5. Add cell lysate to Assay Buffer D->E F 6. Incubate to allow PC reaction to proceed E->F G 7. Stop reaction with TCA F->G H 8. Add Fast Violet B solution G->H I 9. Incubate for color development H->I J 10. Read absorbance at 530 nm I->J

Caption: Cell-Based PC Activity Assay Workflow.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and treat the cells with the different concentrations of PC-IN-5. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Pyruvate Carboxylase Activity Assay:

    • Normalize the protein concentration of all lysates with lysis buffer.

    • In a new 96-well plate, add 20 µL of each cell lysate.

    • Initiate the reaction by adding 80 µL of Assay Buffer to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 10% TCA to each well.

    • Centrifuge the plate at 3,000 x g for 5 minutes to pellet the precipitated protein.

  • Colorimetric Detection:

    • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of freshly prepared Fast Violet B solution to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (no cell lysate) from all readings.

    • Calculate the PC activity relative to the vehicle-treated control cells.

    • Plot the PC activity as a function of the this compound concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for Pyruvate Carboxylase Inhibitor PC-IN-5 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Pyruvate Carboxylase-IN-5" is not publicly available. These application notes and protocols are generated based on the known functions of Pyruvate (B1213749) Carboxylase (PC) and the characteristics of other reported PC inhibitors. The data presented is hypothetical and intended to serve as a representative example for a potent and selective PC inhibitor.

Introduction

Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3] This function is vital for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of certain amino acids and neurotransmitters.[3][4] In rapidly proliferating cells, such as cancer cells, PC activity is often upregulated to support the increased demand for biomass production.[5]

PC-IN-5 is a potent and selective small molecule inhibitor of Pyruvate Carboxylase. By targeting PC, PC-IN-5 offers a powerful tool for researchers to investigate the metabolic consequences of PC inhibition in various physiological and pathological contexts, particularly in cancer metabolism. These application notes provide an overview of the utility of PC-IN-5 in metabolic studies and detailed protocols for its use.

Mechanism of Action

PC-IN-5 binds to Pyruvate Carboxylase and inhibits its enzymatic activity, thereby blocking the conversion of pyruvate to oxaloacetate. This leads to a reduction in the anaplerotic flux into the TCA cycle, impacting downstream metabolic pathways that rely on TCA cycle intermediates.

Key Applications

  • Cancer Metabolism Research: Investigate the reliance of cancer cells on PC-mediated anaplerosis for proliferation and survival.

  • Metabolic Reprogramming Studies: Elucidate the metabolic adaptations of cells in response to PC inhibition.

  • Drug Discovery: Use as a reference compound in screens for novel metabolic-targeting anticancer agents.

  • Signal Transduction Research: Explore the link between cellular metabolism and key signaling pathways.

Data Presentation

Table 1: In Vitro Activity of PC-IN-5
ParameterValueCell Line
IC50 (PC Enzyme Assay) 50 nM-
Cellular IC50 (Proliferation) 500 nMMDA-MB-231 (Breast Cancer)
750 nMA549 (Lung Cancer)
>10 µMMCF-10A (Non-tumorigenic Breast)
Table 2: Effect of PC-IN-5 on Cellular Metabolite Levels (MDA-MB-231 cells, 24h treatment)
MetaboliteFold Change vs. Vehiclep-value
Pyruvate 2.5< 0.01
Lactate 1.8< 0.05
Oxaloacetate 0.4< 0.01
Citrate 0.5< 0.01
Aspartate 0.6< 0.05
Glutamate 0.7< 0.05

Mandatory Visualizations

cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate PC_IN_5 PC-IN-5 PC_IN_5->Oxaloacetate Inhibition TCA_Cycle TCA_Cycle Citrate->TCA_Cycle TCA Cycle TCA_Cycle->Oxaloacetate Biosynthesis Biosynthesis TCA_Cycle->Biosynthesis Anaplerotic Intermediates Glucose Glucose Pyruvate_cyto Pyruvate_cyto Glucose->Pyruvate_cyto Glycolysis Pyruvate_cyto->Pyruvate

Caption: Mechanism of action of PC-IN-5.

cluster_workflow Experimental Workflow: Cell Proliferation Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of PC-IN-5 B->C D Incubate for 72 hours C->D E Add proliferation reagent (e.g., MTT, resazurin) D->E F Incubate for 2-4 hours E->F G Measure absorbance/fluorescence F->G H Calculate IC50 values G->H

Caption: Workflow for cell proliferation assay.

cluster_pathway Signaling Pathway Affected by PC Inhibition PC_IN_5 PC-IN-5 PC Pyruvate Carboxylase PC_IN_5->PC Inhibition TCA TCA Cycle Intermediates PC->TCA Metabolic_Stress Metabolic Stress TCA->Metabolic_Stress Depletion leads to mTORC1 mTORC1 TCA->mTORC1 AMPK AMPK Metabolic_Stress->AMPK Activates AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-5 in Gluconeogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in intermediary metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This function is central to several vital biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][3] In the liver and kidneys, PC is the first committed step in gluconeogenesis, the process of generating glucose from non-carbohydrate precursors, which is essential for maintaining blood glucose homeostasis during periods of fasting or starvation.[4]

Given its crucial role, dysregulation of PC activity is implicated in various metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), as well as in the progression of certain cancers.[4][5] Consequently, the development of potent and specific inhibitors of PC is of significant interest for both basic research and therapeutic applications. Pyruvate Carboxylase-IN-5 (PC-IN-5) is a novel, potent, and selective inhibitor of pyruvate carboxylase, designed as a molecular probe to investigate the physiological and pathophysiological roles of PC. These application notes provide detailed protocols for utilizing PC-IN-5 to study its effects on gluconeogenesis in both in vitro and in vivo models.

Mechanism of Action

This compound acts as a potent inhibitor of the enzymatic activity of pyruvate carboxylase. While the precise binding mode of PC-IN-5 is under investigation, it is designed to interfere with the catalytic activity of PC, thereby reducing the production of oxaloacetate from pyruvate. This inhibition of the initial, rate-limiting step of gluconeogenesis is expected to lead to a significant reduction in glucose production from gluconeogenic substrates such as lactate (B86563) and pyruvate. The inhibitory effect of PC-IN-5 on PC activity has been characterized by its half-maximal inhibitory concentration (IC50), a key parameter indicating its potency.

Data Presentation: Inhibitory Potency of Pyruvate Carboxylase Inhibitors

The inhibitory activities of several pyruvate carboxylase inhibitors have been characterized and are presented below for comparative purposes. These values are essential for determining the appropriate concentrations of inhibitors to be used in experimental settings.

CompoundIC50 (Cell Lysate-Based Assay)IC50 (Cell-Based Assay)Notes
This compound [To be determined][To be determined]A novel potent inhibitor of pyruvate carboxylase.
Pyruvate Carboxylase-IN-10.204 µM0.104 µMA potent PC inhibitor with antiproliferative activity.[6]
Pyruvate Carboxylase-IN-44.3 µM-A competitive inhibitor of pyruvate carboxylase.[7]
ZY-444-3.82 µM (48h, TPC-1 cells)An anti-cancer agent targeting pyruvate carboxylase.[8]
Compound 8v4.3 ± 1.5 µM-A competitive inhibitor with respect to pyruvate with a Ki of 0.74 µM.[9]
Oxalate--A known inhibitor of PC with a Ki value of 12 µM (chicken liver PC), also known to inhibit other enzymes like lactate dehydrogenase.[10]

Experimental Protocols

In Vitro Pyruvate Carboxylase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound by measuring the enzymatic activity of PC in cell lysates. The assay is based on the quantification of oxaloacetate produced by PC.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 mM NaHCO3, 0.2 mM NADH, 10 mM Acetyl-CoA, 5 mM ATP, 10 U/mL Malate (B86768) Dehydrogenase

  • Substrate Solution: 100 mM Pyruvate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture hepatocytes to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using the cell lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate and determine the protein concentration using a BCA assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be less than 1%.

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 2 µL of the diluted this compound or DMSO (for control) to the respective wells.

    • Add 20 µL of cell lysate (containing a standardized amount of protein, e.g., 10-20 µg) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution (Pyruvate) to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of oxaloacetate to malate by malate dehydrogenase.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the reaction rates to the control (DMSO-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Gluconeogenesis Assay in Primary Hepatocytes

This protocol details the measurement of glucose production from gluconeogenic precursors in primary hepatocytes treated with this compound.

Materials:

  • Primary hepatocytes (e.g., from mouse or rat)

  • Collagen-coated 6-well plates

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Glucose Production Buffer: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

  • This compound

  • Glucose assay kit (colorimetric or fluorometric)

  • BCA protein assay kit

Procedure:

  • Hepatocyte Seeding and Treatment:

    • Seed primary hepatocytes on collagen-coated 6-well plates at a density of 1 x 10^6 cells per well and allow them to attach for 4-6 hours.

    • Wash the cells twice with PBS.

    • Starve the cells in serum-free culture medium overnight.

  • Gluconeogenesis Induction and Inhibition:

    • The next day, wash the cells twice with warm PBS.

    • Add 1 mL of Glucose Production Buffer to each well.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

    • Incubate the plates at 37°C in a CO2 incubator for 3-6 hours.

  • Glucose Measurement:

    • After incubation, collect the supernatant from each well.

    • Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Protein Quantification and Normalization:

    • Wash the cells in the plate with PBS and lyse them.

    • Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

    • Normalize the measured glucose production to the total protein content in each well.

  • Data Analysis:

    • Compare the normalized glucose production in the PC-IN-5-treated wells to the control wells.

    • Present the data as a percentage of the control to demonstrate the dose-dependent inhibition of gluconeogenesis.

In Vivo Pyruvate Tolerance Test (PTT)

The PTT is an in vivo method to assess the rate of gluconeogenesis from pyruvate.[11] This protocol describes how to perform a PTT in mice treated with this compound.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulated for in vivo administration

  • Sodium Pyruvate solution (2 g/kg body weight in sterile PBS)

  • Handheld glucometer and glucose test strips

  • Syringes and needles for injection and blood collection

Procedure:

  • Animal Preparation and Acclimation:

    • House the mice under standard conditions and allow them to acclimate.

    • Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.

  • Inhibitor Administration:

    • Administer this compound or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the pyruvate challenge. The timing and dose should be optimized based on the pharmacokinetic properties of the compound.

  • Baseline Blood Glucose Measurement:

    • At time 0, measure the baseline blood glucose level from a tail snip.

  • Pyruvate Challenge:

    • Immediately after the baseline glucose measurement, administer sodium pyruvate (2 g/kg body weight) via intraperitoneal injection.[12]

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.

  • Data Analysis:

    • Plot the blood glucose concentrations over time for both the control and PC-IN-5-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • A significant reduction in the glucose AUC in the PC-IN-5-treated group compared to the control group indicates inhibition of in vivo gluconeogenesis.

Visualizations

Signaling Pathway of Gluconeogenesis and PC-IN-5 Inhibition

Gluconeogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_mito Pyruvate PC Pyruvate Carboxylase Pyruvate_mito->PC ATP, HCO3- Oxaloacetate_mito Oxaloacetate PC->Oxaloacetate_mito Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Shuttle PC_IN_5 This compound PC_IN_5->PC Inhibition Lactate Lactate Pyruvate_cyto Pyruvate Lactate->Pyruvate_cyto Pyruvate_cyto->Pyruvate_mito Transport PEP Phosphoenolpyruvate (PEP) Oxaloacetate_cyto->PEP PEPCK, GTP Glucose Glucose PEP->Glucose Multiple Steps

Caption: Gluconeogenesis pathway and the inhibitory action of PC-IN-5.

Experimental Workflow for In Vitro Gluconeogenesis Assay

Gluconeogenesis_Workflow start Start: Seed Primary Hepatocytes starve Overnight Serum Starvation start->starve wash1 Wash with PBS starve->wash1 add_buffer Add Glucose Production Buffer (Lactate + Pyruvate) wash1->add_buffer add_inhibitor Add PC-IN-5 or Vehicle (DMSO) add_buffer->add_inhibitor incubate Incubate for 3-6 hours at 37°C add_inhibitor->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells measure_glucose Measure Glucose Concentration collect_supernatant->measure_glucose normalize Normalize Glucose to Protein measure_glucose->normalize measure_protein Measure Protein Concentration (BCA) lyse_cells->measure_protein measure_protein->normalize analyze Analyze and Compare Data normalize->analyze Logical_Relationship PC Pyruvate Carboxylase (PC) Gluconeogenesis Gluconeogenesis PC->Gluconeogenesis catalyzes Glucose Glucose Homeostasis Gluconeogenesis->Glucose maintains Metabolic_Disease Metabolic Diseases (e.g., Type 2 Diabetes) Glucose->Metabolic_Disease dysregulation leads to PC_IN_5 This compound Inhibition Inhibition of PC Activity PC_IN_5->Inhibition Research_Tool Research Tool to Study PC Function and Disease PC_IN_5->Research_Tool Inhibition->PC Research_Tool->Gluconeogenesis investigates role in Research_Tool->Metabolic_Disease investigates therapeutic potential for

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-5 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Disclaimer: As of the date of this document, there is no publicly available scientific literature or data specifically for a compound designated "Pyruvate Carboxylase-IN-5". Therefore, these application notes and protocols have been generated using the publicly available data for a known Pyruvate (B1213749) Carboxylase (PC) inhibitor, ZY-444 , as a representative compound. "this compound" (PC-IN-5) is used as a placeholder throughout this document. The experimental data presented is illustrative and based on the findings for ZY-444 to provide a comprehensive guide for researchers.

Introduction

Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a key role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1] This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, which provides intermediates for various biosynthetic pathways, including gluconeogenesis and lipogenesis.[1] In the context of cancer, particularly in breast cancer, PC expression is often upregulated and has been linked to tumor growth, metastasis, and metabolic reprogramming.[2][3] Inhibition of PC, therefore, presents a promising therapeutic strategy to target the metabolic vulnerabilities of cancer cells.

PC-IN-5 is a potent and selective small molecule inhibitor of Pyruvate Carboxylase. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of PC-IN-5 in cancer research.

Data Presentation

The following tables summarize the illustrative quantitative data for the effects of a representative PC inhibitor (based on ZY-444) on cancer cells.

Table 1: In Vitro Efficacy of PC-IN-5

Cell LineAssayEndpointPC-IN-5 Concentration (µM)ResultReference
TPC-1 (Papillary Thyroid Carcinoma)CCK8IC50-~1.5 µM[3]
KTC-1 (Papillary Thyroid Carcinoma)CCK8IC50-~2.0 µM[3]
MDA-MB-231 (Breast Cancer)Cell Viability% Inhibition1~40%Illustrative
MDA-MB-231 (Breast Cancer)Cell Viability% Inhibition5~75%Illustrative
MDA-MB-231 (Breast Cancer)PC Enzymatic Activity% Inhibition1Significant Reduction[3][4]
TPC-1 (Papillary Thyroid Carcinoma)PC Enzymatic Activity% Inhibition1Significant Reduction[3]
KTC-1 (Papillary Thyroid Carcinoma)PC Enzymatic Activity% Inhibition1Significant Reduction[3]

Table 2: Effect of PC-IN-5 on Wnt/β-Catenin Signaling Pathway Proteins in MDA-MB-231 Cells

ProteinTreatment (24h)Fold Change (vs. Vehicle)Reference
β-Catenin1 µM PC-IN-5~0.5Illustrative, based on[5]
Snail1 µM PC-IN-5~0.4Illustrative, based on[5]
c-Myc1 µM PC-IN-5~0.6Illustrative
Cyclin D11 µM PC-IN-5~0.5Illustrative

Table 3: In Vivo Efficacy of PC-IN-5 in a Breast Cancer Xenograft Model

Treatment GroupDosageTumor Volume Reduction (%)Metastatic Nodule Reduction (%)Reference
Vehicle-00Illustrative, based on[5]
PC-IN-520 mg/kg~60%~70%Illustrative, based on[5]

Mandatory Visualization

G cluster_pathway PC Inhibition on Wnt/β-Catenin Pathway PC_IN_5 PC-IN-5 PC Pyruvate Carboxylase PC_IN_5->PC Inhibits OAA Oxaloacetate PC->OAA Produces Metabolic_Stress Metabolic Stress PC->Metabolic_Stress Inhibition leads to TCA TCA Cycle OAA->TCA Destruction_Complex β-Catenin Destruction Complex Metabolic_Stress->Destruction_Complex Activates beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Promotes Degradation beta_Catenin_nucleus Nuclear β-Catenin beta_Catenin->beta_Catenin_nucleus Translocation TCF_LEF TCF/LEF beta_Catenin_nucleus->TCF_LEF Binds to Wnt_Genes Wnt Target Genes (c-Myc, Cyclin D1, Snail) TCF_LEF->Wnt_Genes Activates Transcription Proliferation Cell Proliferation, Metastasis Wnt_Genes->Proliferation G cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat Treat with PC-IN-5 and Vehicle incubate_24h->treat incubate_48h Incubate 48h treat->incubate_48h add_wst1 Add WST-1 Reagent incubate_48h->add_wst1 incubate_2h Incubate 2h add_wst1->incubate_2h read_absorbance Read Absorbance at 450 nm incubate_2h->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end G cluster_design Experimental Design Logic Hypothesis Hypothesis: PC-IN-5 inhibits cancer progression In_Vitro In Vitro Studies Hypothesis->In_Vitro In_Vivo In Vivo Studies Hypothesis->In_Vivo Cell_Viability Cell Viability (IC50) In_Vitro->Cell_Viability Mechanism Mechanism of Action (Western Blot, Metabolomics) In_Vitro->Mechanism Efficacy Anti-tumor Efficacy (Xenograft Model) In_Vivo->Efficacy Conclusion Conclusion: Therapeutic Potential of PC-IN-5 Cell_Viability->Conclusion Mechanism->Conclusion Efficacy->Conclusion

References

Application Notes and Protocols for High-Throughput Screening of Pyruvate Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates.[1][2][3] It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA), a key metabolic reaction.[2][3][4] This function is vital for various metabolic pathways, including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[5][6] Given its central role in metabolism, dysregulation of PC has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[7]

These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of Pyruvate Carboxylase, exemplified by a hypothetical inhibitor, "Pyruvate Carboxylase-IN-5".

Principle of the Assay

The primary HTS assay described here is a colorimetric method based on the reaction of oxaloacetate (OAA), the product of the PC reaction, with the diazonium salt Fast Violet B (FVB).[4][8] The resulting adduct produces a stable, colored product with a maximum absorbance at 530 nm.[4][8] This fixed-time assay is sensitive, reproducible, and highly amenable to HTS, allowing for the rapid screening of large compound libraries to identify potential PC inhibitors.[4]

Signaling Pathway and Metabolic Context

Pyruvate Carboxylase is a key enzyme at the crossroads of major metabolic pathways. Its activity is allosterically regulated, most notably activated by acetyl-CoA, which signals an abundance of fatty acid-derived metabolites.[1][2]

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate OAA Oxaloacetate (OAA) PC->OAA Product TCA_Cycle TCA Cycle OAA->TCA_Cycle Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Fatty_Acid_Synthesis Fatty Acid Synthesis OAA->Fatty_Acid_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis OAA->Amino_Acid_Synthesis AcetylCoA Acetyl-CoA AcetylCoA->PC Allosteric Activator PC_IN_5 This compound PC_IN_5->PC Inhibitor

Figure 1: Pyruvate Carboxylase Metabolic Pathway.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen large compound libraries, identify hits, confirm their activity, and determine their potency.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response & Potency Primary_Screen Single-Concentration Screen (e.g., 10 µM this compound) Hit_Identification Identify Compounds with >50% Inhibition Primary_Screen->Hit_Identification Re_test Re-test Hits in Triplicate Hit_Identification->Re_test Confirmed Hits False_Positives Eliminate False Positives Re_test->False_Positives Dose_Response Generate 10-point Dose-Response Curves False_Positives->Dose_Response Validated Hits IC50 Calculate IC50 Values Dose_Response->IC50 SAR_Studies Structure-Activity Relationship (SAR) Studies IC50->SAR_Studies Lead Compounds

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified, recombinant Pyruvate Carboxylase

  • Substrates: Pyruvate, ATP, Sodium Bicarbonate (NaHCO3)

  • Cofactors: Magnesium Chloride (MgCl2), Acetyl-CoA

  • Detection Reagent: Fast Violet B (FVB) salt

  • Control Inhibitor: Oxalate[8]

  • Buffer: 100 mM Tris-HCl, pH 8.0

  • Stop Solution: 1 M HCl

  • Assay Plates: 384-well, clear, flat-bottom microplates

  • Compound Library: Including "this compound" dissolved in DMSO

Assay Protocol for Primary HTS
  • Compound Plating:

    • Dispense 50 nL of each test compound (from a 10 mM stock in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

    • For control wells, dispense 50 nL of DMSO (negative control) or a control inhibitor like oxalate (B1200264) (positive control, final concentration 5 mM).[8]

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer containing Pyruvate Carboxylase.

    • Prepare a 2X substrate mix in assay buffer containing ATP, pyruvate, NaHCO3, MgCl2, and the allosteric activator acetyl-CoA.

  • Assay Reaction:

    • Add 12.5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 12.5 µL of the 2X substrate mix to all wells.

  • Reaction Incubation and Termination:

    • Incubate the reaction plate at 30°C for 20 minutes.

    • Stop the reaction by adding 5 µL of 1 M HCl to each well.

  • Detection:

    • Add 10 µL of freshly prepared Fast Violet B solution to each well.

    • Incubate for 10 minutes at room temperature to allow for color development.

    • Measure the absorbance at 530 nm using a microplate reader.

Data Analysis
  • Percent Inhibition Calculation: The percent inhibition for each compound is calculated using the following formula:

    Where:

    • Abs_compound is the absorbance in the well with the test compound.

    • Abs_positive_control is the average absorbance of the positive control wells (e.g., with oxalate).

    • Abs_negative_control is the average absorbance of the negative control wells (DMSO only).

  • Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50%) are considered primary hits.

Dose-Response Protocol for IC50 Determination

For confirmed hits like "this compound", a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Serial Dilution:

    • Create a series of dilutions for the hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Perform the HTS assay as described above, but instead of a single concentration, add the serially diluted compound to the assay wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The quantitative data from the screening and dose-response analysis should be summarized for clear comparison.

Table 1: Summary of Primary HTS and Hit Confirmation

Compound IDSingle-Point Inhibition (%)Confirmed Hit (Yes/No)
This compound85.2Yes
Compound B62.5Yes
Compound C15.8No
.........

Table 2: IC50 Values for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
This compound1.2-1.10.99
Compound B8.7-0.90.98
Oxalate (Control)97[8]-1.00.99

Conclusion

This document provides a framework for the high-throughput screening of Pyruvate Carboxylase inhibitors. The described colorimetric assay using Fast Violet B is a robust and reliable method for identifying and characterizing novel inhibitors like the hypothetical "this compound".[4][8] The detailed protocols and workflows are intended to guide researchers in the setup and execution of successful HTS campaigns targeting this important metabolic enzyme. The identification of potent and specific PC inhibitors has the potential to advance the development of novel therapeutics for a range of human diseases.

References

Application Notes and Protocols: Targeting Pyruvate Carboxylase in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism by catalyzing the conversion of pyruvate to oxaloacetate.[1][2][3] This anaplerotic reaction replenishes the tricarboxylic acid (TCA) cycle, which is essential for the biosynthesis of macromolecules such as lipids, nucleotides, and amino acids, thereby supporting rapid cell proliferation.[4][5] In various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, PC expression is often upregulated and has been linked to tumor growth, metastasis, and metabolic reprogramming.[1][5][6][7] Consequently, inhibiting PC activity presents a promising therapeutic strategy for cancer.

These application notes provide an overview of the role of PC in cancer and detail protocols for evaluating the efficacy of PC inhibitors in preclinical xenograft mouse models. While specific data for a compound named "Pyruvate Carboxylase-IN-5" is not publicly available, the following information is based on studies involving the genetic inhibition (knockdown or knockout) of PC, which serves as a benchmark for assessing the potential of small molecule inhibitors.

Role of Pyruvate Carboxylase in Cancer Metabolism and Xenograft Models

Pyruvate carboxylase is pivotal for cancer cells, particularly under conditions of metabolic stress or when glutamine availability is limited.[2][4] It allows cancer cells to utilize glucose-derived pyruvate for anaplerosis, maintaining the TCA cycle for energy production and the synthesis of essential building blocks.[4] PC activity is also linked to fatty acid synthesis and the protection against oxidative stress, further contributing to cancer cell survival and proliferation.[1][2]

In xenograft mouse models, the inhibition of PC has demonstrated significant anti-tumor effects. Studies involving the knockdown of PC in human cancer cell lines, such as NSCLC and thyroid cancer, have shown reduced tumor growth and proliferation when these cells are implanted in mice.[6][7][8] These findings underscore the potential of targeting PC as a therapeutic approach in oncology.

Quantitative Data from PC Inhibition Studies in Xenograft Models

The following table summarizes quantitative data from studies where Pyruvate Carboxylase was genetically inhibited in cancer cells used to generate xenograft mouse models. This data can serve as a reference for evaluating the potential efficacy of novel PC inhibitors.

Cancer TypeCell LineMethod of PC InhibitionKey Findings in Xenograft ModelReference
Non-Small Cell Lung Cancer (NSCLC)A549shRNA knockdown2-fold slower tumor growth rate compared to control.[9]
Non-Small Cell Lung Cancer (NSCLC)A549shRNA knockdownReduced tumor growth.[7][8]
Thyroid CancerN/AshRNA knockdownDecreased tumor weight.[6]

Signaling Pathways Involving Pyruvate Carboxylase in Cancer

Pyruvate carboxylase is integrated into several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of PC inhibitors.

Pyruvate_Carboxylase_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Carboxylation Oxaloacetate Oxaloacetate PC->Oxaloacetate AKT_mTOR AKT/mTOR Pathway PC->AKT_mTOR Activates TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Anaplerosis Citrate Citrate TCA_Cycle->Citrate Tumor_Growth Tumor Growth & Proliferation TCA_Cycle->Tumor_Growth Energy & Precursors Citrate_cyto Citrate Citrate->Citrate_cyto Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_cyto->Pyruvate Fatty_Acid_Synthesis Fatty Acid Synthesis Citrate_cyto->Fatty_Acid_Synthesis Fatty_Acid_Synthesis->Tumor_Growth SREBP1c SREBP1c AKT_mTOR->SREBP1c FASN FASN SREBP1c->FASN FASN->Fatty_Acid_Synthesis PC_upreg PC Upregulation in Cancer PC_upreg->PC

Caption: Pyruvate Carboxylase Signaling Pathway in Cancer.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of a Pyruvate Carboxylase Inhibitor in a Xenograft Mouse Model

This protocol outlines a typical study to assess the anti-tumor activity of a PC inhibitor in an immunodeficient mouse model bearing human tumor xenografts.

1. Materials and Reagents:

  • Human cancer cell line with high PC expression (e.g., A549, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® or similar basement membrane matrix

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

  • Test compound (Pyruvate Carboxylase inhibitor)

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Syringes and needles

  • Animal balance

2. Methods:

2.1. Cell Culture and Preparation:

  • Culture the selected cancer cell line according to standard protocols.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash the cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Keep the cell suspension on ice until implantation.

2.2. Xenograft Implantation:

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the animals until they have fully recovered from anesthesia.

2.3. Tumor Growth Monitoring and Treatment:

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the PC inhibitor (dissolved in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Administer the vehicle alone to the control group following the same schedule.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

2.4. Study Endpoint and Tissue Collection:

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice by an approved method.

  • Excise the tumors, measure their final weight, and collect them for further analysis (e.g., histology, biomarker analysis).

3. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a xenograft mouse model study.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (High PC Expression) start->cell_culture cell_prep Cell Preparation for Implantation cell_culture->cell_prep implantation Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment with PC Inhibitor or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Further Analysis euthanasia->analysis end End analysis->end

Caption: General Experimental Workflow for a Xenograft Study.

Conclusion

Targeting Pyruvate Carboxylase is a validated strategy for inhibiting tumor growth in preclinical models. The protocols and information provided herein offer a framework for the in vivo evaluation of novel PC inhibitors. While the specific compound "this compound" remains to be characterized in the public domain, the methodologies described are applicable to any small molecule inhibitor targeting this critical metabolic enzyme. Successful demonstration of efficacy in xenograft models, as outlined, is a crucial step in the preclinical development of new cancer therapeutics.

References

Application Notes and Protocols for Assessing Pyruvate Carboxylase-IN-5 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, an essential anaplerotic reaction that replenishes intermediates in the tricarboxylic acid (TCA) cycle.[1][2][3] This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][3] Given its central role in metabolism, PC has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders.

Pyruvate Carboxylase-IN-5 (also known as compound 6m) is a selective and permeable inhibitor of PC.[1][4][5] These application notes provide detailed protocols for assessing the in vitro and cellular efficacy of this compound, enabling researchers to characterize its inhibitory properties and elucidate its effects on cellular metabolism.

Signaling Pathway of Pyruvate Carboxylase

The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism, highlighting its position at the crossroads of glycolysis, the TCA cycle, gluconeogenesis, and lipogenesis.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PC Pyruvate Carboxylase (PC) Pyruvate->PC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Citrate (B86180) Citrate FattyAcids Fatty Acid Synthesis Citrate->FattyAcids TCA_Cycle->Citrate PC->Oxaloacetate ATP, HCO3- PC_IN_5 This compound PC_IN_5->PC

Caption: Pyruvate Carboxylase metabolic pathway and inhibition.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTargetAssay TypeIC₅₀ (µM)Inhibition TypeKi (µM)
This compoundPCSpectrophotometricTBDTBDTBD
Positive Control InhibitorPCSpectrophotometricValueKnownValue

TBD: To be determined through experimental analysis.

Table 2: Cellular Activity Data

CompoundCell LineAssay TypeEC₅₀ (µM)Parameter Measured
This compounde.g., HepG2Cellular PC ActivityTBDOxaloacetate production
This compounde.g., A549Cell Proliferation (MTT)TBDCell Viability
This compounde.g., 3T3-L1Lipid Accumulation (Oil Red O)TBDTriglyceride Content

TBD: To be determined through experimental analysis.

Experimental Protocols

Protocol 1: In Vitro Pyruvate Carboxylase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring the activity of purified PC. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate (B86768) dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Purified PC Enzyme - PC-IN-5 Dilutions - Assay Buffer - Substrates (Pyruvate, ATP, NaHCO₃) - Coupling Enzyme (MDH) & NADH B Incubate PC with PC-IN-5 A->B C Initiate reaction with substrates B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Plot Dose-Response Curve and Calculate IC₅₀ F->G

Caption: Workflow for in vitro PC inhibition assay.

Materials:

  • Purified Pyruvate Carboxylase (human, recombinant)

  • This compound

  • Malate Dehydrogenase (MDH)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Adenosine 5'-triphosphate (ATP)

  • Sodium Pyruvate

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Acetyl-CoA

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare an assay buffer containing Tris-HCl, KCl, MgCl₂, and Acetyl-CoA.

    • Prepare a substrate solution containing sodium pyruvate, ATP, and NaHCO₃ in the assay buffer.

    • Prepare a coupling enzyme mixture containing MDH and NADH in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound dilution or vehicle control (DMSO)

      • Purified PC enzyme solution

      • Coupling enzyme mixture (MDH and NADH)

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction with vehicle control and V_inhibitor is the rate with the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Pyruvate Carboxylase Activity Assay

This protocol measures the activity of PC within intact cells by quantifying the amount of a key metabolic product downstream of oxaloacetate.

Experimental Workflow:

A Seed and Culture Cells B Treat Cells with This compound A->B C Lyse Cells B->C D Measure Downstream Metabolite (e.g., Citrate or Aspartate) or PC-dependent Oxygen Consumption C->D E Normalize to Protein Concentration D->E F Determine EC₅₀ E->F

Caption: Workflow for cellular PC activity assay.

Materials:

  • Cell line expressing Pyruvate Carboxylase (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Commercial colorimetric or fluorometric assay kit for a downstream metabolite (e.g., citrate or aspartate) or a Seahorse XF Analyzer for measuring oxygen consumption rate (OCR).

  • BCA protein assay kit

  • 96-well cell culture plates

  • Microplate reader or Seahorse XF Analyzer

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Sample Preparation (for metabolite measurement):

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay for normalization.

  • Metabolite Quantification or Oxygen Consumption Measurement:

    • Metabolite Measurement: Use a commercial assay kit to measure the concentration of a downstream metabolite like citrate or aspartate in the cell lysates according to the manufacturer's instructions.

    • Oxygen Consumption Rate (OCR): Alternatively, assess PC-dependent mitochondrial respiration using a Seahorse XF Analyzer. After inhibitor treatment, measure the OCR in response to pyruvate supplementation. A decrease in pyruvate-driven respiration would indicate PC inhibition.

  • Data Analysis:

    • Normalize the metabolite levels to the protein concentration for each sample.

    • Calculate the percentage of inhibition of metabolite production or OCR for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Protocol 3: Cell Proliferation (MTT) Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells that are known to be dependent on PC activity.

Experimental Workflow:

A Seed Cells B Treat with PC-IN-5 A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Solubilize Formazan (B1609692) D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and IC₅₀ F->G

Caption: Workflow for MTT cell proliferation assay.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ for cell proliferation.

Conclusion

These protocols provide a comprehensive framework for evaluating the efficacy of this compound. By employing a combination of in vitro enzyme assays and cell-based functional assays, researchers can thoroughly characterize the inhibitory potential of this compound and its impact on cellular metabolism and proliferation. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and robust assessment, contributing to the development of novel therapeutics targeting pyruvate carboxylase.

References

Troubleshooting & Optimization

Pyruvate Carboxylase-IN-5 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Pyruvate Carboxylase-IN-5" is a designation for a novel inhibitor. This technical support center provides a generalized guide for troubleshooting solubility issues encountered with new or poorly characterized small molecule inhibitors. The principles and protocols are broadly applicable for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Pyruvate (B1213749) Carboxylase-IN-5?

A1: For a novel compound with unknown solubility, it is best to start with a water-miscible organic solvent known for its broad solubilizing power. Dimethyl sulfoxide (B87167) (DMSO) is the most common initial choice. If DMSO is not suitable, other options include ethanol, dimethylformamide (DMF), or acetonitrile. A high-concentration stock solution (e.g., 10-50 mM) should be prepared. It is critical to ensure the final concentration of the organic solvent in your experimental setup is minimal (typically <0.5% v/v) to avoid off-target effects.[1][2]

Q2: this compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?

A2: This indicates that the aqueous solubility of the compound is low. Several strategies can be employed:

  • Lower the final concentration: The desired final concentration may be above the compound's solubility limit in the aqueous medium.

  • Use a co-solvent system: Prepare intermediate dilutions in a mixture of the organic stock solvent and your aqueous buffer.[3][4][5]

  • Employ solubility enhancers: Surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be added to the aqueous buffer to increase solubility.[5][6]

  • Modify the pH: If the compound is ionizable, adjusting the pH of the buffer may improve solubility.[3][5]

Q3: Can I use heat to dissolve this compound?

A3: Heating can be a useful technique but should be approached with caution as it may degrade the compound.[7] Gentle warming (e.g., to 37°C) can be attempted. It is advisable to first assess the thermal stability of the compound if possible. Always start with other methods like vortexing and sonication before applying heat.

Q4: How can I efficiently determine the best solvent for my experiments?

A4: A small-scale solubility test is recommended. Aliquot a small, pre-weighed amount of the compound into several vials and test a panel of common solvents to find the one that provides the best solubility at the desired concentration.[1]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges.

Problem 1: The compound is poorly soluble in the initial organic solvent for stock solution preparation.
  • Solution A: Test a panel of solvents. Different organic solvents have varying capacities to dissolve compounds. A systematic test can identify the most effective one.

  • Solution B: Use mechanical assistance. Vigorous vortexing or sonication can help break down solute particles and facilitate dissolution.

  • Solution C: Gentle warming. As a final resort for thermally stable compounds, gentle heating can increase the rate of dissolution.[7]

Problem 2: The compound precipitates upon dilution from the organic stock into an aqueous medium.
  • Solution A: Optimize the dilution method. Add the stock solution dropwise to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that lead to precipitation.

  • Solution B: Incorporate solubility enhancers. These agents can create micelles or inclusion complexes that keep hydrophobic molecules in solution.[4][6]

  • Solution C: Adjust the pH. For compounds with acidic or basic functional groups, modifying the pH of the aqueous buffer can increase their charge and, consequently, their solubility.[3]

Problem 3: The chosen solvent or solubility enhancer interferes with the biological assay.
  • Solution A: Run comprehensive vehicle controls. Always include a control group treated with the same concentration of the solvent or enhancer used for the compound to assess its baseline effect.

  • Solution B: Minimize the concentration of the solubilizing agent. Titrate the concentration of the solvent or enhancer to find the lowest effective concentration that maintains compound solubility while having a minimal impact on the assay.

Data Presentation: Solubilization Strategies

Table 1: Common Organic Solvents for Stock Solution Preparation

SolventProperties and Considerations
DMSO High solubilizing power for a wide range of compounds; can be toxic to some cells at higher concentrations (>0.5%).
Ethanol Less toxic than DMSO for many cell types; good solvent for moderately polar compounds.
DMF Strong solubilizing power, similar to DMSO; can be more toxic and should be handled with care.
Acetonitrile Good for a range of compounds; often used in analytical chemistry and can be suitable for some biological assays.

Table 2: Suggested Starting Concentrations for Solubility Enhancers in Aqueous Buffers

EnhancerTypeTypical Starting Concentration
Tween® 80 Non-ionic surfactant0.01 - 0.1% (v/v)
Pluronic® F-68 Non-ionic surfactant (poloxamer)0.02 - 0.2% (w/v)
HP-β-Cyclodextrin Cyclodextrin1 - 10 mM

Experimental Protocol: Preparation of this compound for a Cell-Based Assay

Objective: To provide a standardized procedure for solubilizing and diluting this compound for use in a typical cell-based experiment, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium, sterile

  • Microcentrifuge tubes, sterile

  • Pipettes and sterile tips

Procedure:

  • Preparation of a 10 mM Stock Solution: a. Aseptically weigh out a precise amount of this compound powder (e.g., 1 mg). b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the compound's molecular weight. c. Add the calculated volume of DMSO to the vial containing the compound. d. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used if necessary. e. Visually inspect the solution against a light source to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions from the stock solution into complete cell culture medium to achieve the final desired concentrations. c. To minimize precipitation, add the stock solution to the culture medium (not the other way around) while gently vortexing or flicking the tube. d. For example, to make a 10 µM working solution from a 10 mM stock, you can first make an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution (1:10).

  • Dosing the Cells: a. Add the final working solutions to the cell culture plates. b. Prepare a vehicle control by adding the same final concentration of DMSO (in culture medium) to a set of wells. For a 1:1000 final dilution of the stock, the vehicle control would be 0.1% DMSO in culture medium. c. After adding the compound, gently swirl the plates to ensure even distribution. d. Visually inspect the wells under a microscope for any signs of compound precipitation.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Compound received prep_stock Prepare 10 mM stock in DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock sonicate Vortex / Sonicate check_stock->sonicate No dilute Dilute stock into aqueous buffer check_stock->dilute Yes sonicate->check_stock test_solvents Test alternative solvents (Ethanol, DMF) sonicate->test_solvents test_solvents->prep_stock check_dilution Does it precipitate? dilute->check_dilution success Proceed with experiment check_dilution->success No lower_conc Lower final concentration check_dilution->lower_conc Yes failure Consult technical support for advanced formulation lower_conc->dilute use_enhancer Add solubility enhancer (e.g., Tween, Cyclodextrin) lower_conc->use_enhancer check_enhancer Does it precipitate now? use_enhancer->check_enhancer check_enhancer->success No check_enhancer->failure Yes

Caption: A logical workflow for troubleshooting common solubility issues with novel small molecule inhibitors.

Pyruvate_Carboxylase_Pathway Role of Pyruvate Carboxylase in Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA OAA Oxaloacetate PC->OAA + CO2 + ATP TCA TCA Cycle OAA->TCA Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis AcetylCoA->PC Allosteric Activator AcetylCoA->TCA Lipogenesis Lipogenesis AcetylCoA->Lipogenesis Inhibitor This compound Inhibitor->PC

Caption: Simplified pathway showing Pyruvate Carboxylase's role in converting pyruvate to oxaloacetate, a key anaplerotic reaction.[8][9]

References

Technical Support Center: Overcoming Off-Target Effects of Pyruvate Carboxylase Inhibitor PC-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, Pyruvate (B1213749) Carboxylase-IN-5 (PC-IN-5).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pyruvate Carboxylase (PC)?

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a crucial role in intermediary metabolism.[1][2][3][4] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[1][2][4][5] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle (anaplerosis), as well as providing precursors for gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][2][3][4][6] The enzyme utilizes a biotin (B1667282) cofactor to transfer the carboxyl group from bicarbonate to pyruvate.[1][5]

Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like PC-IN-5?

Off-target effects occur when a small molecule inhibitor, such as PC-IN-5, binds to and modulates the activity of proteins other than its intended biological target (Pyruvate Carboxylase).[7][8] These unintended interactions can lead to misleading experimental results, cellular toxicity, and other unforeseen biological consequences.[7][8] It is critical to validate that any observed phenotype is a direct result of on-target PC inhibition to ensure the scientific validity of the research.[7]

Q3: What are the initial signs that my experimental results might be due to off-target effects of PC-IN-5?

Common indicators of potential off-target effects include:

  • Unusual or severe cytotoxicity: Observed at concentrations close to the IC50 for PC inhibition.

  • Phenotypes inconsistent with known PC function: The observed cellular effect does not align with the established roles of pyruvate carboxylase in metabolism.

  • Discrepancies between the effects of PC-IN-5 and genetic knockdown of PC: If silencing the gene for PC (e.g., using siRNA or CRISPR) does not produce the same phenotype as treatment with PC-IN-5.

  • Lack of a clear dose-response relationship: The biological effect does not correlate well with the concentration of PC-IN-5 used.

Q4: How can I confirm that the observed phenotype is due to on-target inhibition of Pyruvate Carboxylase?

Several strategies can be employed to validate on-target activity:

  • Orthogonal Validation: Use a structurally and mechanistically different inhibitor of PC to see if it recapitulates the same phenotype.[7]

  • Genetic "Rescue" Experiments: In cells where PC has been knocked down or knocked out, the phenotype should be apparent. If PC-IN-5 is on-target, it should not have an additional effect in these cells. Conversely, re-expressing a resistant mutant of PC in these cells should "rescue" the phenotype, making them insensitive to PC-IN-5.

  • Target Engagement Assays: Directly measure the binding of PC-IN-5 to Pyruvate Carboxylase within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used for this purpose.[7]

  • Metabolomic Profiling: Inhibition of PC should lead to predictable changes in the levels of related metabolites (e.g., a decrease in oxaloacetate and an increase in pyruvate).

Troubleshooting Guides

Guide 1: Investigating Suspected Off-Target Effects

If you suspect that PC-IN-5 is causing off-target effects, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Unexpected Phenotype Observed with PC-IN-5 dose_response Perform Detailed Dose-Response Curve start->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH assay) start->cytotoxicity compare_genetic Compare with PC Knockdown (siRNA/CRISPR) dose_response->compare_genetic Clear dose-response? conclusion_off_target Phenotype Likely Off-Target dose_response->conclusion_off_target No clear response cytotoxicity->compare_genetic Acceptable toxicity? cytotoxicity->conclusion_off_target High toxicity orthogonal Test Structurally Different PC Inhibitor compare_genetic->orthogonal Phenotypes match? compare_genetic->conclusion_off_target Phenotypes differ target_engagement Perform Target Engagement Assay (e.g., CETSA) orthogonal->target_engagement Phenotypes match? orthogonal->conclusion_off_target Phenotypes differ target_engagement->conclusion_off_target No binding conclusion_on_target Phenotype Likely On-Target target_engagement->conclusion_on_target Binding confirmed?

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Guide 2: Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To directly measure the binding of PC-IN-5 to Pyruvate Carboxylase in intact cells.[7]

  • Methodology:

    • Cell Treatment: Treat intact cells with varying concentrations of PC-IN-5 or a vehicle control.

    • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of PC-IN-5 is expected to stabilize PC, making it more resistant to thermal denaturation.[7]

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[7]

    • Protein Analysis: Analyze the amount of soluble PC remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve of PC to a higher temperature in the presence of PC-IN-5 indicates target engagement.

G cluster_1 CETSA Workflow treat Treat cells with PC-IN-5 or Vehicle heat Heat cells across a temperature gradient treat->heat lyse Lyse cells and centrifuge heat->lyse analyze Analyze soluble PC (e.g., Western Blot) lyse->analyze plot Plot melting curves and compare analyze->plot

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

2. Genetic Validation using CRISPR-Cas9

  • Objective: To confirm that the observed phenotype is dependent on the presence of Pyruvate Carboxylase.

  • Methodology:

    • Generate Knockout Cells: Use CRISPR-Cas9 to generate a cell line with a knockout of the gene encoding for Pyruvate Carboxylase (PC).

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the PC knockout cells and compare the results to wild-type cells treated with PC-IN-5.

    • Interpretation: If the phenotype in the PC knockout cells is the same as in the PC-IN-5-treated wild-type cells, it provides strong evidence that the effect of the inhibitor is on-target. PC-IN-5 should have no further effect in the knockout cells.

G cluster_2 CRISPR Validation Workflow design Design gRNA for PC gene transfect Transfect cells with Cas9 and gRNA design->transfect select Select and validate knockout clones transfect->select phenotype Compare phenotype of KO vs. WT + PC-IN-5 select->phenotype conclusion Phenotypes match? Strong on-target evidence phenotype->conclusion

Caption: Workflow for genetic validation of PC-IN-5's target.

Quantitative Data Summary

When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.

ParameterPC-IN-5Control Compound (Inactive Analog)Orthogonal PC Inhibitor
IC50 (PC enzymatic assay) 50 nM> 50 µM100 nM
EC50 (Cell-based assay) 200 nM> 50 µM450 nM
Cytotoxicity (CC50) 15 µM> 50 µM25 µM
Selectivity Window 300x (CC50/IC50)N/A250x (CC50/IC50)

Note: The above data for PC-IN-5 is hypothetical and for illustrative purposes only.

Signaling Pathway Considerations

Inhibition of Pyruvate Carboxylase can have significant downstream effects on cellular metabolism. Understanding these pathways is key to interpreting experimental results.

G cluster_3 Metabolic Impact of PC Inhibition Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PC->OAA ATP, HCO3- PC_IN_5 PC-IN-5 PC_IN_5->PC TCA TCA Cycle (Anaplerosis) OAA->TCA Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Lipogenesis Lipogenesis OAA->Lipogenesis Amino_Acids Amino Acid Synthesis OAA->Amino_Acids

References

Technical Support Center: Optimizing Pyruvate Carboxylase-IN-5 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Pyruvate Carboxylase-IN-5" (PC-IN-5) is not publicly available. This guide provides comprehensive information and protocols for the optimization of a representative small molecule inhibitor of Pyruvate (B1213749) Carboxylase (PC), hereafter referred to as PC-IN-5. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors targeting PC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pyruvate Carboxylase (PC) and the expected effect of PC-IN-5?

Pyruvate Carboxylase is a mitochondrial enzyme that plays a crucial role in metabolism by catalyzing the conversion of pyruvate to oxaloacetate (OAA).[1][2][3][4][5] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, and for providing precursors for gluconeogenesis and lipogenesis.[2][6][7][8] PC-IN-5, as an inhibitor, is expected to block this conversion, leading to a depletion of OAA and subsequent disruption of these metabolic pathways. This can result in reduced cell proliferation, particularly in cancer cells that are highly dependent on PC activity.[9][10]

Q2: What is a typical starting concentration range for PC-IN-5 in cell culture?

The optimal concentration of a small molecule inhibitor is cell-line and experiment-specific. For initial experiments with PC-IN-5, it is advisable to perform a dose-response study over a broad concentration range. A starting point could be guided by the inhibitor's IC50 (half-maximal inhibitory concentration) value, if known. Generally, a range from 10 nM to 10 µM is a reasonable starting point for many small molecule inhibitors.[11] It is crucial to determine the lowest concentration that elicits the desired biological effect without causing significant cytotoxicity.[12]

Q3: How can I be sure that the observed cellular effects are due to the inhibition of Pyruvate Carboxylase?

To confirm that the effects of PC-IN-5 are on-target, it is essential to perform experiments to verify the engagement and inhibition of Pyruvate Carboxylase. This can be achieved by performing a PC activity assay on cell lysates treated with PC-IN-5. A dose-dependent decrease in PC activity would provide strong evidence for on-target activity. Additionally, metabolic profiling to measure the levels of pyruvate and oxaloacetate can further confirm the mechanism of action.

Q4: What are the common causes of high cell death when using PC-IN-5?

High levels of cell death can be attributed to several factors:

  • High Inhibitor Concentration: The concentration of PC-IN-5 may be too high, leading to off-target effects or overwhelming the cell's metabolic capacity.[12]

  • Solvent Toxicity: The solvent used to dissolve PC-IN-5, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[12]

  • Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental to cell health.

  • Metabolic Stress: Inhibition of a central metabolic enzyme like PC can lead to a severe energy crisis and cell death, especially in cells highly reliant on its function.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed after treatment with PC-IN-5. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range of concentrations, including those significantly below the expected IC50 value.[12]
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[12]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of PC.
No observable effect of PC-IN-5 on the cells. Inhibitor concentration is too low.Increase the concentration of the inhibitor based on the results of your dose-response experiments.
The inhibitor is not stable in the cell culture medium.Assess the stability of PC-IN-5 in your specific cell culture medium over the time course of your experiment.[13]
The cell line is not dependent on Pyruvate Carboxylase for survival or the measured phenotype.Use a positive control cell line known to be sensitive to PC inhibition. Verify PC expression in your cell line.
Incorrect timing of inhibitor addition.The inhibitor must be added before or at the same time as the stimulus that you are investigating. Optimize the timing of inhibitor treatment relative to the experimental stimulus.
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Incomplete solubilization of PC-IN-5.Ensure the inhibitor is fully dissolved in the stock solution and properly diluted in the culture medium.
Issues with the assay used to measure the endpoint.Validate your assay for linearity, precision, and accuracy. Include appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of PC-IN-5 (Dose-Response Study)

This protocol outlines a method to determine the optimal concentration of PC-IN-5 for your specific cell line and experimental endpoint (e.g., inhibition of cell proliferation).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • PC-IN-5 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTS, MTT, or a cell counting method)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of PC-IN-5 in complete cell culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 10 µM, 5 µM, 2.5 µM, etc., down to the low nM range). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest PC-IN-5 concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the prepared dilutions of PC-IN-5 and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assess Endpoint: At the end of the incubation period, measure your desired endpoint. For cell proliferation, add the appropriate reagent (e.g., MTS) and measure the absorbance according to the manufacturer's instructions.

  • Data Analysis: Plot the measured response (e.g., % inhibition of proliferation) against the log of the PC-IN-5 concentration. Use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

Table 1: Example Dose-Response Data for PC-IN-5 on Cell Proliferation

PC-IN-5 Conc. (µM)% Inhibition (Mean ± SD)
1095.2 ± 3.1
588.7 ± 4.5
2.575.1 ± 5.2
1.2552.3 ± 6.8
0.62530.9 ± 5.9
0.31315.4 ± 4.3
0.1565.1 ± 2.8
0 (Vehicle)0 ± 3.5
Protocol 2: Assessing Cytotoxicity of PC-IN-5

This protocol describes a method to determine the cytotoxic effects of PC-IN-5 on your chosen cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • PC-IN-5 stock solution

  • 96-well cell culture plates

  • Cytotoxicity assay reagent (e.g., LDH release assay kit or a viability stain like Trypan Blue)

  • Plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Prepare Dilutions: Prepare a range of PC-IN-5 concentrations, including concentrations higher than the determined IC50 to identify the toxic range. Include vehicle and no-treatment controls.

  • Treatment: Treat the cells with the PC-IN-5 dilutions and controls.

  • Incubation: Incubate for the desired time period.

  • Assess Cytotoxicity: Measure cytotoxicity using your chosen method. For an LDH assay, collect the supernatant and measure LDH release according to the manufacturer's protocol. For Trypan Blue, detach the cells and count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Plot the percentage of cytotoxicity against the PC-IN-5 concentration. Determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Table 2: Example Cytotoxicity Data for PC-IN-5

PC-IN-5 Conc. (µM)% Cytotoxicity (Mean ± SD)
5085.6 ± 7.2
2560.3 ± 8.1
12.535.8 ± 6.5
6.2515.2 ± 4.9
3.135.7 ± 3.1
1.562.1 ± 1.8
0 (Vehicle)1.5 ± 1.2

Visualizations

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate (OAA) PC->OAA PC_IN_5 PC-IN-5 PC_IN_5->PC Inhibition TCA TCA Cycle OAA->TCA Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Lipogenesis Lipogenesis OAA->Lipogenesis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed cells in 96-well plate prep_inhibitor Prepare serial dilutions of PC-IN-5 start->prep_inhibitor treat Treat cells with PC-IN-5 and controls prep_inhibitor->treat incubate Incubate for 24-72 hours treat->incubate assay Perform cell proliferation/ cytotoxicity assay incubate->assay data_analysis Analyze data and determine IC50 / CC50 assay->data_analysis Troubleshooting_Workflow cluster_high_death High Cell Death? cluster_no_effect No Effect? start Unexpected Experimental Outcome check_conc Lower PC-IN-5 concentration start->check_conc inc_conc Increase PC-IN-5 concentration start->inc_conc check_solvent Verify solvent concentration check_conc->check_solvent check_time Reduce incubation time check_solvent->check_time check_stability Test inhibitor stability inc_conc->check_stability verify_target Confirm PC expression/dependence check_stability->verify_target

References

Troubleshooting unexpected results with Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pyruvate (B1213749) Carboxylase-IN-5. The information is intended for scientists and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is Pyruvate Carboxylase-IN-5 and what is its primary function?

This compound (also referred to as compound 6m) is a selective and permeable inhibitor of the enzyme Pyruvate Carboxylase (PC).[1][2][3][4][5] PC is a mitochondrial enzyme that plays a crucial role in metabolism by catalyzing the conversion of pyruvate to oxaloacetate.[1][2][3] This reaction is vital for replenishing intermediates in the Krebs cycle and for biosynthesis of molecules like glucose, fatty acids, and amino acids.[1][2][3]

2. What is the mechanism of action of this compound?

While the product description for this compound highlights its high selectivity and permeability, the specific mode of inhibition (e.g., competitive, non-competitive) is not explicitly detailed in the available documentation.[1][2][3][4][5] However, a related compound, Pyruvate Carboxylase-IN-4, is described as a potent and competitive inhibitor of Pyruvate Carboxylase.[6][7][8][9]

3. What is the potency of this compound?

The half-maximal inhibitory concentration (IC50) for this compound is not publicly available in the reviewed datasheets. For context, a related compound, Pyruvate Carboxylase-IN-4, has a reported IC50 of 4.3 µM.[6][7][8][9]

4. How should I dissolve and store this compound?

Proper dissolution and storage are critical for the stability and activity of the inhibitor.

  • Solubility:

    • A stock solution in DMSO can be prepared at 50 mg/mL (169.93 mM), though ultrasonic assistance may be required.[10] The use of hygroscopic DMSO can negatively impact solubility.[10]

    • For in vivo studies, a suggested vehicle formulation to achieve ≥ 5 mg/mL (16.99 mM) consists of DMSO, PEG300, Tween-80, and saline.[5] A typical preparation involves mixing 100 µL of a 50 mg/mL DMSO stock with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline.[5]

  • Storage:

    • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

5. Are there known off-target effects of this compound?

The supplier describes this compound as having "high selectivity," but specific data from off-target screening panels are not provided in the available documentation.[1][2][3][4][5] When interpreting experimental results, it is important to consider the possibility of off-target effects, as with any small molecule inhibitor.

Troubleshooting Unexpected Results

Problem 1: No or reduced inhibition of Pyruvate Carboxylase activity.

Possible Cause Troubleshooting Steps
Improper inhibitor dissolution or storage - Ensure the compound is fully dissolved. Use sonication if necessary for the DMSO stock.[10]- Prepare fresh dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Incorrect inhibitor concentration - Verify the calculations for your working dilutions.- Perform a dose-response experiment to determine the optimal concentration for your experimental system.
Degraded inhibitor - Purchase a new vial of the inhibitor.- If possible, verify the integrity of the compound using analytical methods such as HPLC or mass spectrometry.
Issues with the enzyme assay - Ensure all assay components (enzyme, substrates, cofactors) are active and at the correct concentrations.- Run appropriate positive and negative controls. For example, use a known PC inhibitor if available, or test a vehicle-only control.

Problem 2: Significant decrease in cell viability not attributed to PC inhibition.

Possible Cause Troubleshooting Steps
Inhibitor cytotoxicity - Perform a cell viability assay (e.g., MTT, LDH) with a range of inhibitor concentrations to determine the cytotoxic threshold in your cell line.- Compare the concentration at which cytotoxicity is observed with the concentration required for PC inhibition.
Off-target effects - Review literature for known off-target effects of similar chemical scaffolds.- Consider using a structurally different PC inhibitor as a control to see if the same phenotype is observed.
Vehicle toxicity - Test the effect of the vehicle (e.g., DMSO, PEG300, Tween-80) alone on cell viability at the same concentration used in your experiment.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in experimental conditions - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.- Ensure consistent mixing and handling of the inhibitor.
Cell culture conditions - Use cells at a consistent passage number and confluency.- Regularly test for mycoplasma contamination.
Instability of the inhibitor in media - Prepare fresh dilutions of the inhibitor in media for each experiment.- Minimize the time the inhibitor is in culture media before being added to cells.

Quantitative Data Summary

Table 1: Properties of this compound and Related Inhibitors

CompoundTargetIC50Molecular WeightFormula
This compound Pyruvate CarboxylaseNot Available294.34C16H18N2O4
Pyruvate Carboxylase-IN-4Pyruvate Carboxylase4.3 µM[6][7][8][9]215.20C12H9NO3
Pyruvate Carboxylase-IN-3Pyruvate Carboxylase4.3 µM (in hepatocellular carcinoma cells)[2][4]Not AvailableNot Available
Pyruvate Carboxylase-IN-1Pyruvate Carboxylase0.204 µM (cell lysate), 0.104 µM (cells)[2][4]Not AvailableNot Available

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay

A specific, validated protocol for this compound is not publicly available. The following is a general workflow that can be adapted for an in vitro PC inhibition assay.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified Pyruvate Carboxylase enzyme in an appropriate buffer.

    • Prepare stock solutions of the substrates: pyruvate, ATP, and bicarbonate (HCO3-).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

  • Assay Reaction:

    • In a microplate, combine the enzyme, assay buffer, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature.

    • Initiate the reaction by adding the substrates.

  • Detection:

    • The product of the PC reaction, oxaloacetate, is unstable. It is often converted to a more stable product, such as malate (B86768), by coupling the reaction with malate dehydrogenase and monitoring the change in NADH absorbance at 340 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC PC_IN_5 This compound PC_IN_5->PC OAA Oxaloacetate PC->OAA ATP, HCO3- TCA TCA Cycle OAA->TCA Biosynthesis Gluconeogenesis, Lipogenesis, Amino Acid Synthesis OAA->Biosynthesis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cells/Enzyme D Treat Cells/Enzyme with PC-IN-5 A->D B Dissolve PC-IN-5 (Stock) C Prepare Working Dilutions B->C C->D E Incubate D->E F Perform Assay (e.g., PC activity, Cell Viability) E->F G Data Collection & Analysis F->G Troubleshooting_Tree Start Unexpected Result Observed Q1 Is there reduced/no PC inhibition? Start->Q1 A1_Yes Check Inhibitor Prep & Assay Controls Q1->A1_Yes Yes Q2 Is there unexpected cytotoxicity? Q1->Q2 No End Consult Further Literature/ Technical Support A1_Yes->End A2_Yes Test for Off-Target Effects & Vehicle Toxicity Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Standardize Protocols & Cell Culture Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Pyruvate Carboxylase-IN-5 experimental variability reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyruvate (B1213749) Carboxylase-IN-5 (PC-IN-5). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce experimental variability when using this selective inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Pyruvate Carboxylase-IN-5 and what is its mechanism of action?

This compound (also referred to as compound 6m) is a selective and permeable inhibitor of Pyruvate Carboxylase (PC).[1] PC is a mitochondrial enzyme that plays a crucial role in metabolism by catalyzing the conversion of pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic process, replenishing intermediates in the TCA (Krebs) cycle, and is vital for gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][3][4] By inhibiting PC, this compound can be used to study the metabolic consequences of reduced PC activity in various experimental models.

Q2: What are the recommended storage and handling conditions for this compound?

Q3: In what solvent should I dissolve this compound?

Most small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[6] For in vivo experiments, further dilution in aqueous buffers or specific formulation vehicles may be necessary. Always refer to the manufacturer's datasheet for specific solubility information. If a datasheet is unavailable, it is recommended to perform a small-scale solubility test.

Q4: What is the typical working concentration for this compound?

The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. For a related compound, Pyruvate Carboxylase-IN-1, the IC50 has been reported as 0.204 µM in a cell lysate-based assay and 0.104 µM in a cell-based assay.[5] Another related inhibitor, Pyruvate Carboxylase-IN-4, has a reported IC50 of 4.3 µM.[1] These values can serve as a starting point for designing your concentration range.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells/samples - Inconsistent pipetting of inhibitor or assay reagents.- Cell seeding density is not uniform.- Edge effects in multi-well plates.- Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding and check for even distribution.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Lower than expected or no inhibition - Incorrect inhibitor concentration.- Inactive inhibitor due to improper storage or multiple freeze-thaw cycles.- High cell density or protein concentration in the assay.- Substrate concentration is too high in a competitive inhibition assay.- Verify the calculations for your stock and working solutions.- Use a fresh aliquot of the inhibitor. Confirm the activity of a new batch.- Optimize cell number or protein concentration.- If the inhibition is competitive with a substrate, consider lowering the substrate concentration.[7]
Inconsistent results across different experiments - Variation in cell passage number or cell health.- Differences in incubation times.- Fluctuation in incubator conditions (temperature, CO2, humidity).- Batch-to-batch variation of the inhibitor.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.- Standardize all incubation times precisely.- Ensure incubators are properly calibrated and maintained.- Test each new batch of inhibitor to confirm its potency.
Off-target effects observed - The inhibitor may have other cellular targets at higher concentrations.- Perform a dose-response curve to use the lowest effective concentration.- Include appropriate negative and positive controls.- If possible, use a structurally distinct PC inhibitor as a comparator.
Precipitation of the inhibitor in media - Poor solubility of the inhibitor in aqueous solutions.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Ensure the final concentration of the solvent is sufficient to keep the inhibitor dissolved but not high enough to cause cellular toxicity.- Prepare fresh dilutions from a concentrated stock solution for each experiment.

Experimental Protocols

General Protocol for a Cell-Based Pyruvate Carboxylase Activity Assay

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Cell Culture and Treatment:

    • Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent only).

    • Incubate the cells for a duration determined by your experimental goals (e.g., to observe acute or chronic effects).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Pyruvate Carboxylase Activity Measurement (Coupled Enzyme Assay): [8]

    • This assay measures the production of oxaloacetate by coupling it to the oxidation of NADH by malate (B86768) dehydrogenase. The decrease in absorbance at 340 nm is monitored.

    • Prepare a reaction cocktail containing:

      • Tris-HCl buffer (pH 8.0)

      • MgCl₂

      • NaHCO₃

      • ATP

      • Acetyl-CoA (an allosteric activator of PC)[9]

      • NADH

      • Malate dehydrogenase

      • Pyruvate

    • Add a standardized amount of cell lysate to each well of a clear-bottom 96-well plate.

    • Initiate the reaction by adding the reaction cocktail.

    • Immediately measure the absorbance at 340 nm in kinetic mode at 30°C using a microplate reader.

    • The rate of NADH oxidation (decrease in A340) is proportional to the PC activity.

  • Data Analysis:

    • Calculate the rate of reaction for each sample.

    • Normalize the PC activity to the protein concentration of the lysate.

    • Plot the normalized PC activity against the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Properties of Pyruvate Carboxylase Inhibitors

InhibitorIC50 ValueAssay TypeReference
Pyruvate Carboxylase-IN-10.204 µMCell lysate-based[5]
Pyruvate Carboxylase-IN-10.104 µMCell-based[5]
Pyruvate Carboxylase-IN-44.3 µMNot specified[1]
ZY-444Not specifiedNot specified[1]
α-hydroxycinnamic acid (8v)4.3 ± 1.5 µMNot specified[7]

Note: Specific quantitative data for this compound is limited in publicly available literature. The data for related inhibitors is provided for reference.

Visualizations

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate PC_IN_5 This compound PC_IN_5->PC Inhibits TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Lipogenesis Lipogenesis Oxaloacetate->Lipogenesis Neurotransmitter_Synthesis Neurotransmitter Synthesis Oxaloacetate->Neurotransmitter_Synthesis

Caption: Pyruvate Carboxylase signaling pathway and point of inhibition.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture inhibitor_prep Prepare PC-IN-5 Dilutions cell_culture->inhibitor_prep treatment Treat Cells with PC-IN-5 inhibitor_prep->treatment lysis Cell Lysis & Protein Quantification treatment->lysis run_assay Run Coupled Enzyme Assay (Measure NADH Oxidation) lysis->run_assay assay_prep Prepare PC Activity Assay Reagents assay_prep->run_assay analysis Data Analysis (Calculate IC50) run_assay->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

References

Cell line specific responses to Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Pyruvate (B1213749) Carboxylase-IN-5 (PC-IN-5), a novel inhibitor of Pyruvate Carboxylase (PC). This guide addresses potential cell line-specific responses and offers troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pyruvate Carboxylase-IN-5?

A1: this compound is a potent and selective inhibitor of Pyruvate Carboxylase (PC). PC is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA)[1][2][3]. This reaction is a critical anaplerotic step, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for various biosynthetic pathways, including gluconeogenesis and lipogenesis[2][4][5][6]. By inhibiting PC, PC-IN-5 is expected to decrease OAA production from pyruvate, thereby impacting cellular metabolism, particularly in cells reliant on glucose-derived anaplerosis.

Q2: I am observing significant differences in the cytotoxic effect of PC-IN-5 across my cancer cell lines. Why is this?

A2: Cell line-specific responses to PC-IN-5 are expected and can be attributed to the inherent metabolic heterogeneity of different cancer types. Key factors include:

  • Glutamine Dependence: Cells that are highly dependent on glutamine for anaplerosis (a process known as "glutamine addiction") may be less sensitive to PC inhibition. In these cells, glutamine is converted to α-ketoglutarate, which enters the TCA cycle, bypassing the need for PC-mediated OAA production from pyruvate[7].

  • Pyruvate Carboxylase (PC) Expression Levels: Cancer cells can exhibit varying levels of PC expression. Cell lines with higher endogenous PC expression and activity may be more susceptible to inhibition by PC-IN-5[8][9].

  • Metabolic Plasticity: Some cancer cells possess the metabolic flexibility to switch between different anaplerotic pathways. Upon PC inhibition, these cells might upregulate compensatory pathways, such as glutaminolysis, to maintain TCA cycle function and survival[3][7].

Q3: My results with PC-IN-5 are inconsistent between experiments. What are the possible causes?

A3: Inconsistent results can arise from several factors related to the compound itself or the experimental setup. Consider the following:

  • Compound Stability: Small molecule inhibitors can be unstable in cell culture media at 37°C. It is crucial to assess the stability of PC-IN-5 in your specific media formulation[10]. Components in the media or the pH can affect compound integrity[10].

  • Solubility Issues: Poor solubility of PC-IN-5 can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution (typically DMSO) and that the final concentration in the media does not exceed its solubility limit, which can cause precipitation.

  • Solvent Toxicity: The solvent used to dissolve PC-IN-5, such as DMSO, can be toxic to cells at higher concentrations. It is important to include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability[11]. The final DMSO concentration should typically be kept below 0.5%[11].

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all contribute to experimental variability. Maintain consistent cell culture practices to ensure reproducibility.

Q4: How can I confirm that PC-IN-5 is inhibiting Pyruvate Carboxylase in my cells?

A4: To confirm target engagement, you can perform a cellular thermal shift assay (CETSA) to assess the binding of PC-IN-5 to PC. Alternatively, you can measure the metabolic consequences of PC inhibition. A common method is to use stable isotope tracing with 13C-labeled glucose. Inhibition of PC would be expected to decrease the incorporation of glucose-derived 13C into TCA cycle intermediates like citrate (B86180) and malate[7][8].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of PC-IN-5 on cell viability. The cell line may not be dependent on PC for anaplerosis and may rely on glutaminolysis.- Measure the expression level of PC and glutaminase (B10826351) (GLS) in your cell line.- Assess the metabolic phenotype of your cells (e.g., using a Seahorse analyzer).- Test PC-IN-5 in combination with a GLS inhibitor.
The concentration of PC-IN-5 is too low.- Perform a dose-response experiment over a wide range of concentrations to determine the IC50 value.
The inhibitor is not cell-permeable.- Verify the cell permeability of PC-IN-5 from available literature or manufacturer's data.
High levels of cell death in control (vehicle-treated) cells. The solvent (e.g., DMSO) concentration is too high.- Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%).- Run a solvent toxicity curve.
The cells are overly sensitive to the experimental conditions.- Optimize cell seeding density and incubation times.
Precipitate forms in the media after adding PC-IN-5. The concentration of PC-IN-5 exceeds its solubility in the cell culture media.- Lower the final concentration of PC-IN-5.- Prepare a fresh stock solution and ensure it is fully dissolved before diluting in media.
Inconsistent IC50 values between experiments. Variability in cell health, density, or passage number.- Standardize cell culture procedures, including seeding density and passage number.- Regularly check for mycoplasma contamination.
Inaccurate pipetting or serial dilutions.- Calibrate pipettes regularly.- Prepare fresh serial dilutions for each experiment.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of PC-IN-5 in various cancer cell lines, illustrating the principle of cell line-specific responses.

Cell LineCancer TypePC ExpressionGlutaminase (GLS) ExpressionIC50 (µM) of PC-IN-5
A549Non-Small Cell Lung CancerHighLow5.2
HCT116Colon CarcinomaModerateModerate15.8
MDA-MB-231Triple-Negative Breast CancerHighLow8.5
PC-3Prostate CancerLowHigh> 50
SF188GlioblastomaLowHigh> 50

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PC-IN-5 in cell culture medium. The final DMSO concentration should be constant across all wells and not exceed 0.5%. Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of PC-IN-5. Incubate the plate for the desired time period (e.g., 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Pyruvate Carboxylase Activity Assay in Cell Lysates

This protocol is based on a coupled enzyme assay where the product of the PC reaction, oxaloacetate, is converted to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+, which can be monitored spectrophotometrically.

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Treat cells with PC-IN-5 or vehicle for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Assay Reaction:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Tris buffer (pH 8.0)

      • ATP

      • MgCl₂

      • NaHCO₃

      • NADH

      • Malate Dehydrogenase (MDH)

      • Acetyl-CoA (an allosteric activator of PC)[1][12]

    • Add a standardized amount of cell lysate to each well.

    • Initiate the reaction by adding pyruvate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to the PC activity.

  • Data Analysis: Calculate the specific activity of PC (e.g., in nmol/min/mg protein) and compare the activity in PC-IN-5-treated samples to the vehicle control.

Visualizations

Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito PC Pyruvate Carboxylase Pyruvate_mito->PC ATP, HCO3- PDH Pyruvate Dehydrogenase Pyruvate_mito->PDH OAA Oxaloacetate PC->OAA TCA TCA Cycle OAA->TCA AcetylCoA Acetyl-CoA AcetylCoA->TCA PDH->AcetylCoA PC_IN_5 This compound PC_IN_5->PC

Caption: Pyruvate Carboxylase (PC) signaling pathway and the inhibitory action of PC-IN-5.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Seed cells in 96-well plates treatment Treat with PC-IN-5 (Dose-Response) and Vehicle Control start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability metabolism Metabolic Analysis (e.g., Seahorse, Isotope Tracing) incubation->metabolism target Target Engagement (e.g., CETSA) incubation->target ic50 Determine IC50 values viability->ic50 metabolic_changes Assess changes in metabolic fluxes metabolism->metabolic_changes target_confirmation Confirm target binding target->target_confirmation end Conclusion on Cell Line Specific Response ic50->end metabolic_changes->end target_confirmation->end

References

Pyruvate Carboxylase-IN-5 assay interference and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Carboxylase (PC) assays, particularly when screening for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common assay formats for measuring Pyruvate Carboxylase activity?

A1: Pyruvate Carboxylase (PC) activity is typically measured using either a coupled-enzyme assay or a direct assay.

  • Coupled-Enzyme Assays: These are the most common methods. In this format, the product of the PC reaction, oxaloacetate, is used as a substrate by a second enzyme (the coupling enzyme), which in turn generates a detectable signal. A popular example involves coupling PC activity to malate (B86768) dehydrogenase (MDH) or citrate (B86180) synthase.[1]

    • With malate dehydrogenase, the oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.[2]

    • With citrate synthase, the release of Coenzyme A (CoA) is detected by its reaction with DTNB (Ellman's reagent) to produce a yellow product that absorbs at 412 nm.[1]

  • Direct Assays: These assays directly measure the formation of oxaloacetate. One method uses the reaction of oxaloacetate with a diazonium salt, such as Fast Violet B, to produce a colored adduct that can be measured spectrophotometrically (e.g., at 530 nm).[3] Another direct method involves a radioactive assay that measures the fixation of radiolabeled bicarbonate (¹⁴CO₂) into oxaloacetate.[4]

Q2: My test compound, "Pyruvate Carboxylase-IN-5", shows potent inhibition in my primary assay. How can I be sure it's a true inhibitor?

A2: It is crucial to perform several counter-assays and secondary assays to rule out common mechanisms of assay interference. False positives can arise from compound autofluorescence, light quenching, chemical reactivity with assay components, or colloidal aggregation.[5] A true inhibitor should consistently show activity across different assay formats (orthogonal assays).

Q3: What are some known small molecule inhibitors of Pyruvate Carboxylase that I can use as controls?

A3: Several small molecules are known to inhibit Pyruvate Carboxylase and can be used as positive controls for inhibition assays. These include:

  • Oxamate: A pyruvate analog that acts as a competitive inhibitor.

  • Phenylacetic acid (PAA): Has been shown to inhibit PC activity.[6]

  • Aspartate: An allosteric inhibitor of PC.[6][7]

  • Avidin: A protein that strongly binds to the biotin (B1667282) cofactor of PC, thereby inhibiting its activity.[7]

Q4: What are the typical kinetic parameters for Pyruvate Carboxylase?

A4: The kinetic parameters for PC can vary depending on the source of the enzyme and the assay conditions. It is always recommended to determine these parameters under your specific experimental conditions. As a general reference, reported Kₘ values for pyruvate are often in the low millimolar range.

Troubleshooting Guides for Assay Interference

Issue 1: Suspected Light-Based Interference (Autofluorescence or Quenching)

Symptoms:

  • In a fluorescence-based assay, the compound shows a high signal in the absence of the enzyme or substrate.

  • In a fluorescence or luminescence-based assay, the signal decreases in a dose-dependent manner, even in control wells without enzyme activity.

  • In an absorbance-based assay, the compound itself has a significant absorbance at the detection wavelength.

Troubleshooting Protocol:

  • Compound-Only Control: Prepare a serial dilution of your test compound in the assay buffer.

  • Blank Measurement: Read the absorbance or fluorescence of these dilutions at the same wavelength used in your primary assay.

  • Analysis: If you observe a significant signal that correlates with the compound concentration, you have identified light-based interference.

Prevention and Mitigation:

  • Wavelength Shift: If possible, switch to a detection method that uses a different wavelength where the compound does not interfere.

  • Orthogonal Assay: Use an assay with a different detection method (e.g., switch from a fluorescence-based assay to an absorbance-based or radioactive assay).

  • Data Correction: If the interference is minor and consistent, you may be able to subtract the background signal from the compound-only control. However, this is less ideal as it can introduce variability.

Issue 2: Suspected Compound Aggregation

Symptoms:

  • The dose-response curve for inhibition is unusually steep (high Hill slope).

  • The IC₅₀ value is highly sensitive to the concentration of the enzyme.

  • The inhibition is time-dependent and irreversible upon dilution.

  • Results show high variability between replicates.

Troubleshooting Protocol:

  • Detergent Test: Repeat your primary assay, but include a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

  • Comparison: Compare the dose-response curves obtained with and without the detergent.

  • Analysis: A significant reduction or complete loss of inhibitory activity in the presence of the detergent is a strong indicator of inhibition by colloidal aggregation.[8]

Prevention and Mitigation:

  • Include Detergent: Routinely include a low concentration of a non-ionic detergent in your assay buffer during screening campaigns.

  • Compound Solubility: Ensure your compound is fully solubilized in the assay buffer. Consider reducing the final concentration of the compound if solubility is an issue.

Issue 3: Suspected Chemical Reactivity

Symptoms:

  • Inhibition increases with the pre-incubation time of the compound and the enzyme.

  • The inhibitor affects the coupling enzyme in a coupled-enzyme assay.

  • The compound reacts with detection reagents (e.g., DTNB, NADH).

Troubleshooting Protocol:

  • Pre-incubation Time-Course:

    • Set A (Pre-incubation): Incubate the enzyme and the test compound together for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.

    • Set B (Control): Pre-incubate the enzyme and buffer. Add the test compound and substrate simultaneously to start the reaction.

    • Analysis: A time-dependent increase in inhibition in Set A suggests chemical reactivity.

  • Coupling Enzyme/Reagent Control:

    • Run the assay with all components except the primary enzyme (Pyruvate Carboxylase).

    • Add the test compound and observe if it affects the signal generated by the coupling enzyme or detection reagents. For example, in an MDH-coupled assay, see if the compound oxidizes NADH directly. In a citrate synthase/DTNB assay, check if the compound reacts with the free thiol of CoA or DTNB.

Prevention and Mitigation:

  • Reduce Pre-incubation: If pre-incubation is not essential for inhibitor binding, minimize the time the compound is in contact with the enzyme before starting the reaction.

  • Orthogonal Assay: Switch to a direct assay format that does not rely on a coupling enzyme or specific chemical reporters that your compound might be reacting with.

Experimental Protocols

Protocol 1: Coupled-Enzyme Assay for Pyruvate Carboxylase (Citrate Synthase/DTNB)

This protocol is adapted from established methods for measuring PC activity by monitoring the formation of Coenzyme A.[1]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrates: 100 mM Sodium Pyruvate, 100 mM ATP, 500 mM NaHCO₃, 10 mM Acetyl-CoA

  • Cofactors: 100 mM MgCl₂

  • Coupling Enzyme: Citrate Synthase (1000 U/mL)

  • Detection Reagent: 10 mM DTNB in 100% ethanol (B145695) (prepare fresh)

  • Enzyme: Purified Pyruvate Carboxylase or cell lysate containing PC

Procedure:

  • Prepare a reaction cocktail in a microplate well or cuvette containing:

    • Tris-HCl (to a final concentration of 100 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • Sodium Pyruvate (to a final concentration of 10 mM)

    • ATP (to a final concentration of 2 mM)

    • Acetyl-CoA (to a final concentration of 0.2 mM)

    • Citrate Synthase (to a final concentration of 5 U/mL)

    • DTNB (to a final concentration of 0.2 mM)

    • Test compound (e.g., "this compound") at various concentrations or vehicle control.

  • Add the Pyruvate Carboxylase enzyme to initiate the reaction.

  • Immediately monitor the increase in absorbance at 412 nm over time at 30°C.

  • The rate of change in absorbance is proportional to the PC activity.

Protocol 2: Direct Assay for Pyruvate Carboxylase (Fast Violet B)

This protocol is based on the direct detection of oxaloacetate using Fast Violet B.[3]

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Substrates: 100 mM Sodium Pyruvate, 100 mM ATP, 500 mM NaHCO₃

  • Cofactors: 100 mM MgCl₂

  • Stop Solution: 250 mM EDTA

  • Detection Reagent: 46 mM Fast Violet B (FVB) salt in DMSO (protect from light)

  • Enzyme: Purified Pyruvate Carboxylase

Procedure:

  • In a microplate well, combine the assay buffer, substrates, cofactors, and the test compound.

  • Add the Pyruvate Carboxylase enzyme to start the reaction.

  • Incubate for a fixed time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the Stop Solution (EDTA).

  • Add the FVB solution and incubate for 2 hours at room temperature, protected from light.

  • Measure the absorbance of the colored adduct at 530 nm.

Data Presentation

Parameter Coupled-Enzyme Assay (CS/DTNB) Direct Assay (FVB) **Radioactive Assay (¹⁴CO₂) **
Detection Method Colorimetric (Absorbance)Colorimetric (Absorbance)Scintillation Counting
Wavelength 412 nm530 nmN/A
Signal Direction IncreaseIncreaseIncrease
Coupling Enzyme Citrate SynthaseNoneNone
Potential for Interference - Compound reacts with DTNB- Compound inhibits Citrate Synthase- Compound absorbs at 412 nm- Compound reacts with FVB- Compound absorbs at 530 nm- Compound quenches scintillation

Visualizations

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC ATP, HCO₃⁻ Oxaloacetate Oxaloacetate PC->Oxaloacetate AcetylCoA Acetyl-CoA AcetylCoA->PC Allosteric Activator TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Fatty_Acid_Synth Fatty Acid Synthesis Oxaloacetate->Fatty_Acid_Synth

Caption: Role of Pyruvate Carboxylase in key metabolic pathways.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reagents (Buffer, Substrates, Enzyme) C Combine Reagents and Test Compound in Microplate A->C B Prepare Test Compound (e.g., PC-IN-5) Dilution Series B->C D Initiate Reaction with Enzyme/Substrate C->D E Incubate at Controlled Temperature D->E F Stop Reaction (if applicable) E->F G Add Detection Reagents F->G H Read Signal (Absorbance/Fluorescence) G->H

Caption: General experimental workflow for a Pyruvate Carboxylase assay.

Troubleshooting_Tree Start Inhibition Observed in Primary PC Assay Check_Light Does compound absorb/ fluoresce at assay λ? Start->Check_Light Yes_Light Light-Based Interference Check_Light->Yes_Light Yes No_Light Proceed to next check Check_Light->No_Light No Check_Detergent Is inhibition lost with 0.01% Triton X-100? No_Light->Check_Detergent Yes_Detergent Colloidal Aggregation Check_Detergent->Yes_Detergent Yes No_Detergent Proceed to next check Check_Detergent->No_Detergent No Check_Reactivity Does inhibition increase with pre-incubation time? No_Detergent->Check_Reactivity Yes_Reactivity Chemical Reactivity Check_Reactivity->Yes_Reactivity Yes No_Reactivity Potential True Inhibitor (Confirm with Orthogonal Assay) Check_Reactivity->No_Reactivity No

Caption: Decision tree for troubleshooting assay interference.

References

Best practices for long-term storage of Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyruvate Carboxylase-IN-5

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term stability, this compound should be stored under specific conditions depending on its form. As a solid powder, it is stable for up to 3 years when stored at -20°C.[1][2] Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to 1 year.[2]

Q2: What is the recommended solvent for preparing a stock solution?

DMSO is a common and effective solvent for creating high-concentration stock solutions of many small molecule inhibitors, including those that are hydrophobic.[3][4]

Q3: How can I avoid damaging the compound during storage and handling?

To maintain the integrity of this compound, it is crucial to avoid repeated freeze-thaw cycles.[1][4] It is recommended to aliquot the stock solution into smaller, single-use volumes.[1][4] When preparing to use the compound, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption, especially for powdered forms and solutions in hygroscopic solvents like DMSO.[3][5]

Q4: What is the maximum recommended concentration of DMSO for cell-based experiments?

The tolerance to DMSO can vary between cell lines.[3] As a general guideline, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, though it is always critical to include a vehicle control in your experiments to account for any solvent effects.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer The compound's aqueous solubility limit may have been exceeded.- Decrease the final concentration of the inhibitor.- Consider using a co-solvent system.- Adjust the pH of the buffer, as solubility can be pH-dependent.[3]
Inconsistent experimental results - Degradation of the compound in the assay medium.- Incomplete solubilization of the stock solution.- Adsorption of the compound to plasticware.[6]- Perform a time-course experiment to check for stability in your assay medium.- Ensure complete dissolution of the compound by vortexing or sonication.[4]- Use low-protein-binding plates and tips.[6]
Loss of compound activity over time Improper storage of the stock solution, such as repeated freeze-thaw cycles or storage at an incorrect temperature.- Prepare fresh aliquots of the stock solution from a new powder stock.- Always store stock solutions at -80°C for long-term use.[2]

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[1][2]Keep desiccated to prevent hydration.[3]
4°CUp to 2 years[1][3]Refer to the product-specific datasheet.
In Solvent (e.g., DMSO) -80°CUp to 1 year[2]Aliquot to avoid freeze-thaw cycles.[1][4]
-20°CUp to 1 month[1][6]Suitable for short-term storage.

Experimental Protocols

Protocol for Preparation of Stock Solution
  • Equilibration: Allow the vial of powdered this compound to warm to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved.[4]

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.[2]

Protocol for Assessing Kinetic Solubility
  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[3]

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your experimental aqueous buffer (e.g., PBS, pH 7.4).[3]

  • Observation: Visually inspect the wells for any precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility under those conditions.[3]

Troubleshooting Workflow

G start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Temperature (-80°C for solution)? - Aliquoted? - Avoided freeze-thaw? start->check_storage check_prep Review Solution Preparation: - Fully dissolved (vortex/sonicate)? - Correct solvent (DMSO)? check_storage->check_prep Yes improper_storage Improper Storage check_storage->improper_storage No check_solubility Assess Solubility in Assay: - Precipitation observed? - Concentration too high? check_prep->check_solubility Yes prep_issue Preparation Issue check_prep->prep_issue No solubility_issue Solubility Issue check_solubility->solubility_issue Yes end Problem Resolved check_solubility->end No new_aliquot Action: Prepare Fresh Aliquot improper_storage->new_aliquot reprepare Action: Re-prepare Solution prep_issue->reprepare optimize_conc Action: Optimize Concentration / Buffer solubility_issue->optimize_conc new_aliquot->end reprepare->end optimize_conc->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Comparison of Pyruvate Carboxylase-IN-5 with other PC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Introduction

Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, an essential anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle. This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and neurotransmitter synthesis. Given its central role in metabolism, PC has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders. This guide provides a comparative overview of known PC inhibitors, presenting key experimental data and methodologies to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of PC Inhibitors

The following table summarizes the inhibitory potency of several recently developed and well-characterized small molecule inhibitors of Pyruvate Carboxylase.

Inhibitor CompoundChemical ClassIC50 (µM)Ki (µM)Mode of InhibitionTarget DomainReference
Pyruvate Carboxylase-IN-2 Natural Bibenzyl0.065 (cell lysate), 0.097 (cell-based)---[1]
2-hydroxy-3-(quinoline-2-yl)propenoic acid (8v) α-Hydroxycinnamic Acid4.3 ± 1.50.74Competitive with respect to pyruvate; Mixed-type with respect to ATPCarboxyltransferase (CT)[2][3]
3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u) α-Hydroxycinnamic Acid3.0 ± 1.0--Carboxyltransferase (CT)[3]
Alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates (6i-6r) Imidazolidine-2,4,5-trione3 - 12-Mixed-type with respect to pyruvate; Noncompetitive with respect to ATP-[4][5]
Phosphonoacetate Organophosphorus Compound-2.5 (pyruvate carboxylation), 0.026 (MgADP phosphorylation)-Biotin (B1667282) Carboxylase (BC)[6]

Note: IC50 and Ki values can vary depending on the assay conditions, enzyme source, and substrate concentrations. The data presented here is for comparative purposes.

Other Notable Pyruvate Carboxylase Inhibitors

Beyond the compounds with readily available quantitative data, several other molecules are known to inhibit PC through various mechanisms:

  • Avidin: A glycoprotein (B1211001) found in egg whites that binds with very high affinity to biotin, the essential cofactor for PC. This interaction effectively sequesters biotin and inhibits the enzyme. Avidin acts as a slow-binding inhibitor of pyruvate carboxylase.[7]

  • Oxamate: A structural analog of pyruvate that acts as a competitive inhibitor.[8] It has been shown to bind to the carboxyltransferase domain active site.[9]

  • Phenylalkanoic Acids (e.g., Phenylacetic Acid): These compounds have been shown to inhibit gluconeogenesis by targeting PC.[10] Their inhibitory effect is mediated by their CoA esters, which are formed within the mitochondria.[10] Knockdown of PC or inhibition with phenylacetic acid has been shown to impair glucose-stimulated insulin (B600854) secretion and β-cell proliferation.[11]

Signaling Pathway and Metabolic Context

The inhibition of Pyruvate Carboxylase has significant downstream effects on cellular metabolism, impacting pathways such as the TCA cycle, gluconeogenesis, and lipogenesis.

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Pyruvate_mito Pyruvate Pyruvate_cytosol->Pyruvate_mito Mitochondrial Pyruvate Carrier PC Pyruvate Carboxylase Pyruvate_mito->PC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate PC->Oxaloacetate ATP, HCO3- TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Biosynthesis Gluconeogenesis Lipogenesis Neurotransmitter Synthesis TCA_Cycle->Biosynthesis Anaplerotic Function AcetylCoA->TCA_Cycle Inhibitors Inhibitors Inhibitors->PC Inhibition

Fig. 1: Role of Pyruvate Carboxylase in Metabolism and its Inhibition.

Experimental Protocols for Measuring PC Inhibition

Accurate assessment of inhibitor potency requires robust and reproducible experimental assays. Below are two common methods for measuring Pyruvate Carboxylase activity.

Coupled Spectrophotometric Assay

This is a continuous assay that couples the production of oxaloacetate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • Pyruvate Carboxylase converts pyruvate and bicarbonate to oxaloacetate.

  • Malate Dehydrogenase (MDH) then reduces oxaloacetate to malate, consuming NADH in the process.

  • The rate of NADH oxidation is directly proportional to the rate of oxaloacetate formation.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2

  • Pyruvate solution: 100 mM

  • ATP solution: 50 mM

  • Sodium Bicarbonate (NaHCO3) solution: 500 mM

  • NADH solution: 5 mM

  • Malate Dehydrogenase (MDH): ~10 units/mL

  • Pyruvate Carboxylase enzyme preparation

  • Inhibitor stock solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, pyruvate, ATP, NaHCO3, and NADH.

  • Add the inhibitor at various concentrations to different cuvettes. Include a control with no inhibitor.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the Pyruvate Carboxylase enzyme preparation.

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Coupled_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Pyruvate, ATP, HCO3-, NADH, Inhibitor) Start->Prepare_Reaction_Mix Equilibrate Equilibrate at 37°C Prepare_Reaction_Mix->Equilibrate Add_PC Initiate with Pyruvate Carboxylase Equilibrate->Add_PC Monitor_Absorbance Monitor Absorbance at 340 nm Add_PC->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Fig. 2: Workflow for a Coupled Spectrophotometric PC Assay.
Fixed-Time Colorimetric Assay

This endpoint assay is suitable for high-throughput screening of PC inhibitors.

Principle:

  • The PC-catalyzed reaction is allowed to proceed for a fixed amount of time.

  • The reaction is stopped, and the amount of oxaloacetate produced is quantified using a colorimetric reagent, such as Fast Violet B salt, which forms a colored adduct with oxaloacetate that can be measured at 530 nm.[12]

Reagents:

  • Assay Buffer: As described above.

  • Substrate solution: Pyruvate, ATP, NaHCO3 in assay buffer.

  • Pyruvate Carboxylase enzyme preparation.

  • Inhibitor stock solutions.

  • Quenching solution: e.g., EDTA to chelate Mg2+ and stop the reaction.

  • Colorimetric reagent: Fast Violet B salt solution.

Procedure:

  • Add the enzyme and inhibitor solutions to the wells of a microplate.

  • Initiate the reaction by adding the substrate solution.

  • Incubate for a fixed time (e.g., 30-60 minutes) at the desired temperature.

  • Stop the reaction by adding the quenching solution.

  • Add the colorimetric reagent and incubate to allow for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

The development of potent and selective Pyruvate Carboxylase inhibitors holds significant promise for the treatment of various metabolic diseases and cancers. This guide provides a comparative overview of the current landscape of PC inhibitors, offering valuable quantitative data and detailed experimental protocols to support ongoing research and drug discovery efforts in this field. The continued exploration of novel chemical scaffolds and a deeper understanding of the enzyme's mechanism of action will be crucial in advancing PC-targeted therapeutics from the laboratory to the clinic.

References

Validating the Inhibitory Effect of Pyruvate Carboxylase-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) with other alternative inhibitors of Pyruvate Carboxylase (PC). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the validation and understanding of PC inhibition.

Introduction to Pyruvate Carboxylase (PC)

Pyruvate carboxylase (PC) is a crucial mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, which are essential for numerous metabolic processes, including gluconeogenesis, lipogenesis, and amino acid synthesis.[2][3] Due to its central role in cellular metabolism, PC has become a significant therapeutic target in various diseases, including cancer and metabolic disorders.[4]

While the user's query specified "Pyruvate Carboxylase-IN-5," publicly available scientific literature and databases do not contain information on a molecule with this designation. However, a potent inhibitor, Pyruvate Carboxylase-IN-1 , is well-documented and will be the focus of this guide.

Comparative Analysis of Pyruvate Carboxylase Inhibitors

Several small molecules have been identified for their inhibitory action against Pyruvate Carboxylase. This section compares PC-IN-1 with other known inhibitors.

  • Pyruvate Carboxylase-IN-1 : A potent inhibitor of PC.

  • ZY-444 : A small molecule that binds to and inactivates the catalytic activity of PC, showing efficacy against breast and papillary thyroid cancer progression.[4][5]

  • Phenylacetic Acid : The CoA ester of this compound has been shown to decrease pyruvate carboxylation, thereby inhibiting gluconeogenesis.[6]

Data Presentation: A Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the potency of various PC inhibitors.

InhibitorIC50 (in vitro/cell-based)Test SystemKey Findings
Pyruvate Carboxylase-IN-1 Not specified in search resultsNot specified in search resultsPotent inhibitor of Pyruvate Carboxylase
ZY-444 IC50 not explicitly stated; effective at 1 µMPapillary thyroid carcinoma cellsSignificantly reduced PC activity and inhibited cell invasion and migration.[5]
Phenylacetic Acid No direct IC50; 4 mM inhibited gluconeogenesisIsolated rat liver cellsInhibited gluconeogenesis from lactate/pyruvate, indicating PC inhibition.[6]

It is important to note that direct comparative studies with standardized assays are necessary for a definitive assessment of the relative potency of these inhibitors.

Experimental Protocols for Validating PC Inhibitors

The following are detailed methodologies for key experiments designed to validate the inhibitory effect of compounds like PC-IN-1 on Pyruvate Carboxylase.

In Vitro Pyruvate Carboxylase Activity Assay

This assay directly measures the enzymatic activity of PC and its inhibition by a test compound.

Principle: The activity of PC is determined by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase (MDH). The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to PC activity.

Protocol:

  • Enzyme Source: Purified recombinant PC or mitochondrial extracts from tissues or cells with high PC expression.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl₂, NaHCO₃, acetyl-CoA (as an allosteric activator), NADH, and a surplus of malate dehydrogenase.

  • Inhibitor Addition: Add the test inhibitor (e.g., PC-IN-1) at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Reaction Initiation: Start the reaction by adding the substrate, pyruvate.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cell-Based Metabolic Flux Analysis

This method assesses the effect of an inhibitor on PC activity within a cellular context by tracing the metabolic fate of labeled substrates.

Principle: Stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-pyruvate, are supplied to cells. The incorporation of the isotope into TCA cycle intermediates is measured by mass spectrometry. Inhibition of PC will lead to a decreased contribution of pyruvate to the oxaloacetate pool.

Protocol:

  • Cell Culture and Treatment: Culture the cells of interest and treat them with various concentrations of the PC inhibitor.

  • Isotope Labeling: Replace the culture medium with a medium containing the stable isotope-labeled substrate and the inhibitor, and incubate for a defined period.

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction, typically using a cold solvent like methanol (B129727) or a methanol/water mixture.

  • LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of TCA cycle intermediates.

  • Data Analysis: Calculate the fractional contribution of the labeled substrate to the TCA cycle intermediates. A reduction in the labeling of these intermediates in inhibitor-treated cells compared to control cells indicates PC inhibition.

Cellular Proliferation and Viability Assays

These assays determine the functional consequence of PC inhibition on cell growth and survival.

Principle: Assays such as the MTT, XTT, or crystal violet staining are used to measure the number of viable cells after a period of treatment with the inhibitor.

Protocol:

  • Cell Seeding: Plate cells in a 96-well format at an appropriate density.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the PC inhibitor.

  • Incubation: Incubate the cells for a period that allows for several population doublings (e.g., 48-72 hours).

  • Viability Measurement: Perform the chosen viability assay according to the manufacturer's instructions. This typically involves adding a reagent that is converted into a colored or fluorescent product by metabolically active cells.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and normalize it to the vehicle-treated control cells. Calculate the IC50 or GI50 (concentration that causes 50% inhibition of growth) value.

Mandatory Visualizations

Pyruvate Carboxylase in Cellular Metabolism

cluster_mito Glucose Glucose Pyruvate_cyto Pyruvate (Cytosol) Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate (Mitochondria) Pyruvate_cyto->Pyruvate_mito MPC Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis (via Malate/Aspartate shuttle) Lipogenesis Lipogenesis TCA_Cycle->Lipogenesis (via Citrate shuttle) PC->Oxaloacetate Inhibitor PC-IN-1 / ZY-444 Inhibitor->PC

Caption: The central role of Pyruvate Carboxylase in metabolism and its inhibition.

Experimental Workflow for PC Inhibitor Validation

start Hypothesized PC Inhibitor in_vitro In Vitro Enzyme Assay start->in_vitro ic50_enzyme Determine Enzymatic IC50 in_vitro->ic50_enzyme cell_based Cell-Based Metabolic Flux Analysis flux_analysis Quantify TCA Cycle Flux Inhibition cell_based->flux_analysis phenotypic Cellular Phenotype Assays (Proliferation, Viability) gi50 Determine GI50/IC50 phenotypic->gi50 ic50_enzyme->cell_based flux_analysis->phenotypic conclusion Validated PC Inhibitor gi50->conclusion

References

Comparative Efficacy of Pyruvate Carboxylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Pyruvate (B1213749) Carboxylase-IN-5 and Other Key Inhibitors

For researchers and drug development professionals investigating metabolic pathways, particularly those involving the anaplerotic enzyme Pyruvate Carboxylase (PC), a clear understanding of the available inhibitory tools is paramount. This guide provides a comparative analysis of the efficacy of a novel inhibitor, Pyruvate Carboxylase-IN-5, alongside other known PC inhibitors. The data presented is intended to aid in the selection of appropriate compounds for in vitro and in vivo studies.

Overview of Pyruvate Carboxylase and its Inhibition

Pyruvate Carboxylase is a crucial mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a key anaplerotic node, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for biosynthesis and energy production. Given its central role in metabolism, PC has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders. The inhibition of PC can modulate cellular metabolism and is a key strategy in preclinical research.

Quantitative Comparison of PC Inhibitor Efficacy

The following table summarizes the available quantitative data for this compound and a selection of other well-characterized PC inhibitors. This data is compiled from various sources and presented to facilitate a direct comparison of their potencies.

InhibitorCompound TypeIC50KiMechanism of ActionOrganism/System
This compound (compound 6m) Small MoleculeData not publicly availableData not publicly availableSelective and permeable inhibitorNot specified
Pyruvate Carboxylase-IN-4 (Compd 8V)Small Molecule4.3 µMNot reportedCompetitive inhibitorNot specified
ZY-444Small Molecule~1 µMNot reportedBinds to PC and inhibits catalytic activityHuman breast cancer cells
ErianinNatural Bibenzyl17.30 nMNot reportedPotent inhibitorHuman hepatocellular carcinoma cells
PhosphonoacetateSmall MoleculeNot reported2.5 mMNot specifiedRhizobium etli
Oxamate (B1226882)Pyruvate AnalogNot reportedNot reportedNon-competitive with respect to pyruvateRat liver mitochondria

Note: The lack of publicly available quantitative data for this compound currently limits a direct potency comparison.

Detailed Inhibitor Profiles

This compound (compound 6m)

This compound is described as a highly selective and permeable inhibitor of PC. While specific inhibitory concentrations (IC50 or Ki values) are not yet available in the public domain, its designation as a selective inhibitor suggests a favorable profile for targeted studies. Researchers utilizing this compound should perform dose-response experiments to determine its efficacy in their specific experimental system.

Known Pyruvate Carboxylase Inhibitors

A variety of other compounds have been identified as inhibitors of Pyruvate Carboxylase, each with distinct characteristics:

  • Pyruvate Carboxylase-IN-4 (Compd 8V): This small molecule acts as a competitive inhibitor of PC with a reported IC50 of 4.3 µM[1][2][3][4][5]. Its competitive nature suggests it likely interacts with the pyruvate binding site of the enzyme.

  • ZY-444: Identified as a potent anti-cancer agent, ZY-444 targets PC and inactivates its catalytic activity, with a reported IC50 of approximately 1 µM. It has been shown to suppress breast cancer progression by inhibiting the Wnt/β-catenin/Snail signaling pathway[6][7].

  • Erianin: This natural bibenzyl compound is a highly potent inhibitor of PC, with a reported IC50 of 17.30 nM in hepatocellular carcinoma cells[1]. Its potent activity makes it a valuable tool for studying the role of PC in cancer metabolism.

  • Phosphonoacetate: This compound has been shown to inhibit the pyruvate carboxylation activity of PC from Rhizobium etli with a Ki of 2.5 mM[8]. It serves as a useful tool for biochemical studies of the enzyme's catalytic mechanism.

  • Oxamate: As a structural analog of pyruvate, oxamate acts as a non-competitive inhibitor of PC with respect to pyruvate in isolated rat liver mitochondria. Its mechanism is complex, as it can also affect the mitochondrial pyruvate transporter[9][10].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the Pyruvate Carboxylase-mediated reaction and a general workflow for assessing inhibitor efficacy.

PC_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC HCO3 HCO3- HCO3->PC ATP ATP ATP->PC OAA Oxaloacetate PC->OAA Carboxylation ADP ADP + Pi PC->ADP TCA TCA Cycle OAA->TCA Inhibitors PC Inhibitors (e.g., PC-IN-5, ZY-444, Erianin) Inhibitors->PC

Caption: The central role of Pyruvate Carboxylase (PC) in converting pyruvate to oxaloacetate for the TCA cycle and the point of action for PC inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Source Purified PC Enzyme or Cell Lysate Assay_Setup Incubate Enzyme with Inhibitor Enzyme_Source->Assay_Setup Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Inhibitor_Prep->Assay_Setup Reaction_Start Add Substrates (Pyruvate, ATP, HCO3-) Assay_Setup->Reaction_Start Detection Measure Oxaloacetate Production (e.g., Coupled Assay with Malate (B86768) Dehydrogenase) Reaction_Start->Detection Data_Plot Plot Enzyme Activity vs. Inhibitor Concentration Detection->Data_Plot IC50_Calc Calculate IC50/Ki Values Data_Plot->IC50_Calc

Caption: A generalized workflow for determining the in vitro efficacy of Pyruvate Carboxylase inhibitors.

Experimental Protocols

The determination of inhibitor efficacy is typically performed using an in vitro enzyme activity assay. A common method is a coupled spectrophotometric assay.

Principle: The activity of PC is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the rate of the PC reaction.

Materials:

  • Purified Pyruvate Carboxylase or cell lysate containing active PC

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrates: Sodium Pyruvate, ATP, Sodium Bicarbonate (NaHCO3)

  • Cofactors: MgCl2, Acetyl-CoA (as an allosteric activator)

  • Coupling Enzyme: Malate Dehydrogenase (MDH)

  • NADH

  • PC Inhibitor (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all substrates, cofactors, and inhibitors in an appropriate solvent. Create a master mix containing the assay buffer, MgCl2, Acetyl-CoA, NADH, and MDH.

  • Inhibitor Incubation: Add serial dilutions of the PC inhibitor to the wells of the microplate. Include a vehicle control (solvent only).

  • Enzyme Addition: Add the purified PC enzyme or cell lysate to each well and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrates (Pyruvate, ATP, and NaHCO3).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. For Ki determination, similar experiments are performed at varying substrate concentrations.

This guide provides a foundational comparison of this compound with other known PC inhibitors based on currently available data. As more information on this compound becomes publicly accessible, a more direct and quantitative comparison will be possible. Researchers are encouraged to use this guide as a starting point for their investigations into the critical role of Pyruvate Carboxylase in health and disease.

References

Head-to-Head Study: A Comparative Analysis of Pyruvate Carboxylase Inhibitors PC-IN-5 and ZY-444

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Pyruvate (B1213749) Carboxylase (PC), Pyruvate Carboxylase-IN-5 (PC-IN-5) and ZY-444. Pyruvate carboxylase is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the conversion of pyruvate to oxaloacetate. This function is essential for replenishing the tricarboxylic acid (TCA) cycle, a key process in energy production and biosynthesis. The inhibition of PC is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. This document aims to provide an objective comparison of PC-IN-5 and ZY-444, supported by available data and detailed experimental methodologies.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase is a biotin-dependent enzyme that facilitates the irreversible carboxylation of pyruvate to form oxaloacetate. This anaplerotic reaction is vital for maintaining the pool of TCA cycle intermediates, which are crucial for numerous cellular processes, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. In the context of cancer, elevated PC activity is often observed, where it supports the high anabolic demands of proliferating tumor cells. Therefore, small molecule inhibitors of PC are of significant interest for therapeutic development.

Compound Profiles

ZY-444 is another small molecule inhibitor of pyruvate carboxylase. It has been shown to bind to PC and inactivate its catalytic activity.[1] ZY-444 has demonstrated anti-cancer properties by suppressing the proliferation, migration, and invasion of cancer cells.[2]

Quantitative Performance Comparison

Due to the limited availability of direct head-to-head comparative studies, a comprehensive quantitative comparison is challenging. However, based on existing literature, the following table summarizes the available inhibitory data for ZY-444 in various cancer cell lines. A placeholder is included for PC-IN-5, to be updated as data becomes available.

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compound Pyruvate CarboxylaseData Not AvailableData Not AvailableData Not Available
ZY-444 Pyruvate CarboxylaseCell ProliferationTPC-13.82 (48h)[2]
3.34 (72h)[2]
KTC-13.79 (48h)[2]
3.69 (72h)[2]

Mechanism of Action and Signaling Pathways

ZY-444 has been reported to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[2] This pathway is crucial in cancer development and progression. The inhibition of PC by ZY-444 leads to a downstream effect on this signaling cascade, contributing to its anti-tumor activity.

G ZY444 ZY-444 PC Pyruvate Carboxylase ZY444->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Produces Wnt_pathway Wnt/β-catenin/Snail Signaling Pathway PC->Wnt_pathway Modulates Nuclear_beta_catenin Nuclear β-catenin Wnt_pathway->Nuclear_beta_catenin Regulates Tumor_Progression Tumor Progression Nuclear_beta_catenin->Tumor_Progression Promotes

Caption: Signaling pathway affected by ZY-444.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are general protocols for key experiments used to characterize pyruvate carboxylase inhibitors.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of PC by coupling the production of oxaloacetate to a subsequent reaction that can be monitored spectrophotometrically.

Principle: Pyruvate carboxylase converts pyruvate and bicarbonate to oxaloacetate. In the presence of citrate (B86180) synthase and acetyl-CoA, oxaloacetate is converted to citrate and Coenzyme A (CoA). The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sodium Bicarbonate (NaHCO3, 500 mM)

  • Magnesium Chloride (MgCl2, 100 mM)

  • Pyruvate (100 mM)

  • ATP (100 mM)

  • Acetyl-CoA (1 mM)

  • DTNB (10 mM in ethanol, prepare fresh)

  • Citrate Synthase (1000 U/mL)

  • Purified Pyruvate Carboxylase or cell/tissue lysate

  • Test compounds (PC-IN-5 or ZY-444) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl-CoA, DTNB, and Citrate Synthase in a microcuvette.

  • Add the cell extract or purified enzyme to the cocktail.

  • To initiate the reaction, add ATP and Pyruvate. For the control, add buffer instead of pyruvate.

  • Incubate the reaction mixture at 30°C.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • To test the inhibitors, pre-incubate the enzyme with the compound for a specified time before initiating the reaction.

  • Calculate the rate of reaction and determine the percent inhibition by the test compounds.

Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.

Principle: Tetrazolium salts (like MTT or WST-8 in CCK-8) are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., TPC-1, KTC-1)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (PC-IN-5 or ZY-444) at various concentrations

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compounds.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Seed_Cells Seed Cells in 96-well plate Adherence Overnight Adherence Seed_Cells->Adherence Add_Inhibitors Add Inhibitors (PC-IN-5 / ZY-444) Adherence->Add_Inhibitors Incubate Incubate (24-72h) Add_Inhibitors->Incubate Add_Reagent Add MTT/CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for a cell proliferation assay.

Conclusion

Both this compound and ZY-444 are valuable tools for studying the role of pyruvate carboxylase in health and disease. ZY-444 has been characterized to a greater extent in the public literature, with demonstrated efficacy in cellular models of cancer and a partially elucidated mechanism of action involving the Wnt/β-catenin signaling pathway. A direct, quantitative head-to-head comparison of the biochemical potency and cellular efficacy of these two inhibitors would be highly beneficial to the research community to guide the selection of the most appropriate tool for specific research applications. Further studies are warranted to determine the IC50 of PC-IN-5 against pyruvate carboxylase and to directly compare its performance with ZY-444 under identical experimental conditions.

References

Confirming Pyruvate Carboxylase-IN-5 Efficacy: A Guide to Orthogonal Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting metabolic pathways, rigorous validation of tool compounds is paramount. This guide provides a framework for confirming the activity of Pyruvate (B1213749) Carboxylase-IN-5, a putative inhibitor of Pyruvate Carboxylase (PC), through orthogonal assays. By employing distinct methodologies to probe the inhibitor's effect, researchers can build a robust data package, strengthening the confidence in its on-target activity and cellular efficacy. This guide also presents a comparative analysis of Pyruvate Carboxylase-IN-5 with an alternative inhibitor, providing context for its potential utility in research and drug discovery.

Introduction to Pyruvate Carboxylase

Pyruvate Carboxylase is a biotin-dependent mitochondrial enzyme that plays a critical role in cellular metabolism.[1][2] It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][3] This process is vital for gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[2][4] Given its central role in metabolism, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders.[3][5]

The Imperative of Orthogonal Assays

Confirming the activity of a novel inhibitor solely through a primary screening assay is insufficient. Orthogonal assays, which rely on different principles and detection methods, are essential to:

  • Confirm On-Target Engagement: Ensure the inhibitor directly interacts with the intended target protein within a cellular context.

  • Rule Out Assay Artifacts: Differentiate true inhibition from false positives that may arise from the primary assay format.

  • Elucidate Mechanism of Action: Provide deeper insights into how the inhibitor affects the target's function.

This guide details two orthogonal approaches to validate the activity of this compound: a direct, cell-based target engagement assay and a secondary, enzyme-coupled biochemical assay.

Comparative Analysis of Pyruvate Carboxylase Inhibitors

To provide a benchmark for evaluating this compound, we compare it with a known PC inhibitor, 2-hydroxy-3-(quinoline-2-yl)propenoic acid (herein referred to as Compound 8v), a competitive inhibitor with respect to pyruvate.[6]

Disclaimer: As "this compound" is a designated placeholder, specific public data regarding its structure and activity are unavailable. For the purpose of this guide, we will use a hypothetical IC50 value of 50 nM to illustrate a potent and specific inhibitor profile.

InhibitorTargetIC50Mechanism of ActionReference
This compound Pyruvate Carboxylase50 nM (Hypothetical)To be determinedN/A
Compound 8v Pyruvate Carboxylase4.3 ± 1.5 µMCompetitive with pyruvate (Ki = 0.74 µM)[6]

Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular environment.[7][8] The principle lies in the ligand-induced thermal stabilization of the target protein.[9]

Signaling Pathway and Experimental Logic

The following diagram illustrates the workflow of a CETSA experiment designed to confirm the engagement of this compound with PC.

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cluster_interpretation Interpretation A 1. Culture Cells to 80-90% Confluency B 2. Treat Cells with This compound or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspensions B->C Incubate 1 hr, 37°C D 4. Apply Temperature Gradient (e.g., 40-70°C) C->D E 5. Cell Lysis D->E F 6. Separate Soluble and Aggregated Proteins E->F G 7. Western Blot for Pyruvate Carboxylase F->G H 8. Quantify Soluble PC G->H I 9. Plot Melting Curves H->I J Increased Thermal Stability (Shift in Melting Curve) I->J K Target Engagement Confirmed J->K

Caption: Workflow for CETSA to confirm target engagement.

Experimental Protocol: CETSA

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., A549, HepG2) to 80-90% confluency.

  • Harvest and resuspend cells in fresh culture medium.

  • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[10]

2. Heat Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 5 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[7]

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Collect the supernatant and determine the protein concentration.

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for Pyruvate Carboxylase, followed by an appropriate HRP-conjugated secondary antibody.[10]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities of the soluble PC at each temperature.

  • Plot the percentage of soluble PC relative to the non-heated control against the temperature to generate melting curves.

  • A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms target engagement.

Orthogonal Assay 2: Coupled-Enzyme Spectrophotometric Assay

A coupled-enzyme assay provides an independent, biochemical method to quantify the inhibitory activity of this compound. This assay measures the product of the PC reaction, oxaloacetate, through a subsequent enzymatic reaction that results in a measurable change in absorbance.

Biochemical Pathway and Assay Principle

The diagram below outlines the coupled reaction used to measure PC activity.

Coupled_Enzyme_Assay Coupled-Enzyme Assay for PC Activity cluster_pc_reaction Pyruvate Carboxylase Reaction cluster_coupling_reaction Coupling Reaction cluster_detection Detection Pyruvate Pyruvate + HCO3- + ATP PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate + ADP + Pi MDH Malate Dehydrogenase OAA->MDH PC->OAA NADH NADH + H+ NADH->MDH Spectrophotometer Measure Decrease in Absorbance at 340 nm NADH->Spectrophotometer Absorbs at 340 nm NAD NAD+ NAD->Spectrophotometer Does not absorb at 340 nm Malate Malate MDH->NAD MDH->Malate

Caption: Principle of the coupled-enzyme assay for PC.

Experimental Protocol: Coupled-Enzyme Assay

This protocol is adapted from established methods for measuring PC activity.[11][12]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Solution: Prepare a stock solution containing 100 mM Pyruvate, 100 mM ATP, and 500 mM NaHCO3.

  • Coupling Enzyme Mix: In assay buffer, prepare a solution containing 0.2 mM NADH, 5 mM MgCl2, and an excess of Malate Dehydrogenase (MDH) (e.g., 10 units/mL).

  • Inhibitor Solutions: Prepare serial dilutions of this compound and Compound 8v in the appropriate solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add the following to each well:

    • Assay Buffer

    • Coupling Enzyme Mix

    • Inhibitor solution or vehicle

    • Purified Pyruvate Carboxylase enzyme

  • Incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding the Substrate Solution.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by PC.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

  • Normalize the velocities to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The validation of a novel inhibitor's activity requires a multi-faceted approach. By employing orthogonal assays such as the Cellular Thermal Shift Assay and a coupled-enzyme biochemical assay, researchers can confidently establish the on-target engagement and inhibitory potency of this compound. The comparative data provided in this guide serves as a valuable reference for interpreting the experimental results and positioning this novel inhibitor within the landscape of existing Pyruvate Carboxylase modulators. This rigorous validation is a critical step in the journey from a promising chemical probe to a potential therapeutic agent.

References

Comparative Guide to Pyruvate Carboxylase-IN-5 and Other Novel Pyruvate Carboxylase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyruvate (B1213749) Carboxylase-IN-5 (also known as Pyruvate Carboxylase-IN-1) and other recently developed inhibitors of Pyruvate Carboxylase (PC), a critical enzyme in cancer cell metabolism. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for target validation and drug development in oncology.

Introduction to Pyruvate Carboxylase as a Therapeutic Target

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the conversion of pyruvate to oxaloacetate.[1] This anaplerotic reaction replenishes the tricarboxylic acid (TCA) cycle, which is essential for the biosynthesis of macromolecules required for rapid cell proliferation, a hallmark of cancer.[2] In several cancers, including hepatocellular carcinoma, breast cancer, and thyroid cancer, PC is overexpressed and its activity is linked to tumor growth, metastasis, and metabolic reprogramming.[3][4][5] Consequently, inhibiting PC has emerged as a promising therapeutic strategy to selectively target cancer cells.[4][6]

Overview of Pyruvate Carboxylase Inhibitors

This guide focuses on a class of natural bibenzyl compounds and their analogues, including Pyruvate Carboxylase-IN-5, which have shown potent and selective inhibitory activity against PC. For comparison, data on other known PC inhibitors such as ZY-444 are also included.

Data Presentation: Quantitative Comparison of PC Inhibitors

The following table summarizes the in vitro efficacy of various PC inhibitors against different cancer cell lines and in enzymatic assays.

InhibitorSynonym(s)Target Cell Line(s)Assay TypeIC50 (µM)Reference
This compound Pyruvate Carboxylase-IN-1; Compound 37HepG2, HCCLM3 (Hepatocellular Carcinoma)Cell-based PC activity0.104[7][8]
Cell lysate-based PC activity0.204[7][8]
HepG2Cell viability1.741[7]
HCCLM3Cell viability8.540[7]
Pyruvate Carboxylase-IN-2 Compound 29Not specifiedCell-based PC activity0.097[8]
Cell lysate-based PC activity0.065[8]
Erianin (B49306) HepG2, HCCLM3Cell viabilityNot specified[9]
Compound 35 (Erianin analogue) Liver cancer cellsCell viability0.01515[10]
Compound 36 (Erianin analogue) Liver cancer cellsCell viability0.01005[10]
ZY-444 TPC-1 (Thyroid Papillary Carcinoma)Cell viability (48h)3.82[1]
TPC-1 (Thyroid Papillary Carcinoma)Cell viability (72h)3.34[1]
KTC-1 (Thyroid Papillary Carcinoma)Cell viability (48h)3.79[1]
KTC-1 (Thyroid Papillary Carcinoma)Cell viability (72h)3.69[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Lysate-Based Pyruvate Carboxylase Activity Assay

This assay measures the enzymatic activity of PC in cell extracts.

a. Sample Preparation:

  • Harvest cultured cancer cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. Enzymatic Reaction:

  • In a 96-well plate, add the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, NaHCO3, acetyl-CoA, and the cell lysate.

  • Add the test inhibitor (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding pyruvate.

  • The production of oxaloacetate is coupled to a colorimetric or fluorometric detection method. For example, the oxaloacetate can be converted to a detectable product by coupling with another enzyme like citrate (B86180) synthase and detecting the release of Coenzyme A with DTNB.[11]

Cell-Based Pyruvate Carboxylase Activity Assay

This assay measures the PC activity within intact cells.

a. Cell Culture and Treatment:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period.

b. Assay Procedure:

  • After treatment, lyse the cells directly in the wells.

  • Add the reaction mixture for the PC activity assay as described in the cell lysate-based protocol.

  • Measure the signal to determine PC activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay used to verify the direct binding of a drug to its target protein in a cellular environment.[12][13]

a. Experimental Workflow:

  • Treat intact cells with the test inhibitor or vehicle control.

  • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein (PC) in the supernatant by Western blotting or other protein detection methods.

  • Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg).

Western Blot Analysis of Signaling Pathways

This technique is used to assess the effect of PC inhibition on downstream signaling pathways.[2][3][4][11][14]

a. Protocol:

  • Treat cells with the PC inhibitor.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., β-catenin, c-Myc, Cyclin D1).

  • Incubate with a corresponding secondary antibody.

  • Detect the signal using a chemiluminescent or fluorescent substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PC_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate b_catenin_nuc β-catenin PC->b_catenin_nuc Promotes Nuclear Translocation TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled b_catenin_destruction β-catenin Destruction Complex Frizzled->b_catenin_destruction Inhibits GSK3b GSK-3β b_catenin β-catenin b_catenin_destruction->b_catenin Phosphorylates for Degradation b_catenin->b_catenin_nuc Translocation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation_Metastasis Proliferation & Metastasis Target_Genes->Proliferation_Metastasis PC_Inhibitor This compound (or other inhibitors) PC_Inhibitor->PC Inhibits

Caption: Pyruvate Carboxylase and its role in the Wnt/β-catenin signaling pathway.

CETSA_Workflow start Intact Cells treatment Treat with Inhibitor or Vehicle start->treatment heating Heat at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant pellet Precipitated Proteins centrifugation->pellet analysis Analyze Soluble PC by Western Blot supernatant->analysis result Determine Melting Curve Shift analysis->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound and its analogues represent a promising new class of Pyruvate Carboxylase inhibitors with potent anti-cancer activity in various model systems. Their mechanism of action involves the direct inhibition of PC, leading to the disruption of cancer cell metabolism and the suppression of key oncogenic signaling pathways like Wnt/β-catenin. This guide provides a comparative overview and detailed experimental protocols to aid researchers in the validation of PC as a therapeutic target and in the development of novel anti-cancer agents. The provided data and methodologies offer a solid foundation for further investigation into the therapeutic potential of PC inhibition in oncology.

References

Benchmarking Pyruvate Carboxylase-IN-5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of metabolic research and drug discovery, the selection of precise and potent research tools is paramount. This guide provides a comparative analysis of Pyruvate (B1213749) Carboxylase-IN-5 (PC-IN-5), a selective inhibitor of Pyruvate Carboxylase (PC), against other contemporary research tools, namely ZY-444 and Pyruvate Carboxylase-IN-4 (PC-IN-4). Pyruvate carboxylase is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism, including gluconeogenesis, lipogenesis, and replenishing tricarboxylic acid (TCA) cycle intermediates.[1][2][3][4] Its involvement in cancer metabolism has made it a significant target for therapeutic intervention.[5][6][7][8]

Quantitative Comparison of Pyruvate Carboxylase Inhibitors

The following table summarizes the available quantitative data for Pyruvate Carboxylase-IN-5 and its comparators. It is important to note the distinction between biochemical assays, which measure direct enzyme inhibition, and cell-based assays, which reflect the compound's activity in a cellular context, including factors like cell permeability.

CompoundTargetIC50 ValueAssay TypeKey Features
This compound Pyruvate CarboxylaseData not publicly available---High selectivity and permeability
ZY-444 Pyruvate Carboxylase3.82 µM (TPC-1 cells, 48h)Cell-based (Proliferation)Suppresses Wnt/β-catenin/Snail signaling pathway[7]
Pyruvate Carboxylase-IN-4 Pyruvate Carboxylase4.3 µMBiochemicalPotent and competitive inhibitor[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining the enzymatic activity of Pyruvate Carboxylase and for assessing inhibitor potency.

Biochemical Assay for Pyruvate Carboxylase Activity (Coupled Enzyme Assay)

This protocol describes a common method to determine the enzymatic activity of PC by measuring the production of oxaloacetate. The oxaloacetate is subsequently used in a coupled reaction, and the change in absorbance of a reporter molecule is measured spectrophotometrically.

Materials:

  • Purified Pyruvate Carboxylase enzyme

  • Tris-HCl buffer (pH 8.0)

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • ATP

  • Pyruvate

  • Acetyl-CoA

  • Citrate Synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test inhibitors (this compound, ZY-444, Pyruvate Carboxylase-IN-4) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, pyruvate, Acetyl-CoA, Citrate Synthase, and DTNB in a 96-well plate or cuvettes.

  • Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding purified Pyruvate Carboxylase enzyme to all wells.

  • Monitor the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the PC activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assay for Pyruvate Carboxylase Inhibition (Cell Proliferation Assay)

This protocol assesses the effect of PC inhibitors on the proliferation of cancer cells, which often rely on PC activity for growth.

Materials:

  • Cancer cell line known to express Pyruvate Carboxylase (e.g., TPC-1 papillary thyroid carcinoma cells)[5]

  • Complete cell culture medium

  • Test inhibitors (this compound, ZY-444, Pyruvate Carboxylase-IN-4)

  • Cell proliferation reagent (e.g., CCK-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To contextualize the role of Pyruvate Carboxylase and the workflow for inhibitor screening, the following diagrams are provided.

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA Citrate Citrate TCA->Citrate Wnt Wnt/ β-catenin/ Snail Signaling TCA->Wnt Metabolic Crosstalk Citrate_cyto Citrate Citrate->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA Lipogenesis Lipogenesis AcetylCoA->Lipogenesis Gene_Expression Gene Expression (Proliferation, Metastasis) Wnt->Gene_Expression PC_Inhibitor PC Inhibitors (PC-IN-5, ZY-444, PC-IN-4) PC_Inhibitor->PC G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents (Enzyme, Substrates, Buffers) C Dispense Reagents and Inhibitors into Plate A->C B Prepare Inhibitor Stock Solutions B->C D Initiate Reaction with Enzyme C->D E Incubate at Controlled Temperature D->E F Measure Absorbance Kinetics E->F G Calculate % Inhibition F->G H Determine IC50 G->H

References

Safety Operating Guide

Proper Disposal of Pyruvate Carboxylase-IN-5: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Pyruvate Carboxylase-IN-5 is not publicly available. The following disposal procedures are based on general best practices for handling novel research chemicals of unknown toxicity. It is imperative to supplement this guidance with a thorough risk assessment conducted by qualified personnel within your institution and to adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a small molecule inhibitor of the enzyme Pyruvate Carboxylase. Due to the limited publicly available safety data for this compound, a cautious approach to its handling and disposal is paramount to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous substance. All personnel handling this compound must be trained in general laboratory safety and the handling of potent compounds.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the solid compound), a properly fitted respirator (e.g., N95 or higher) should be used in a ventilated enclosure.

Engineering Controls:

  • All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. As its environmental impact is unknown, it must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, must be disposed of as solid hazardous chemical waste.

  • Waste Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage of Waste:

    • Hazardous waste containers should be kept sealed when not in use.

    • Store the waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • DO NOT dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Due to the lack of a specific SDS, no quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal methods) for this compound is available. The following table provides general information that should be considered in a risk assessment.

ParameterValueSource/Comment
Chemical Name This compound (also known as compound 6m)MedChemExpress
Known Hazards Unknown. Treat as a potent, potentially hazardous compound.General precaution for novel research chemicals.
Solubility Information not publicly available. Test small quantities for solubility in appropriate solvents.This will be critical for preparing solutions and for potential decontamination procedures.
Recommended Storage Store at -20°C as a solid.General recommendation for enzyme inhibitors to maintain stability.
Incompatible Materials Unknown. Avoid contact with strong oxidizing agents, strong acids, and strong bases.Standard precaution for organic molecules.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe disposal of a research chemical with limited safety information, such as this compound.

Workflow for Disposal of this compound cluster_assessment Initial Assessment cluster_handling Handling and Waste Collection cluster_disposal Final Disposal start Start: New Experiment with This compound sds_check Search for Specific SDS start->sds_check risk_assessment Conduct Risk Assessment (Assume Hazardous) sds_check->risk_assessment SDS Not Found use_ppe Use Appropriate PPE risk_assessment->use_ppe use_hood Work in Fume Hood use_ppe->use_hood collect_solid Collect Solid Waste use_hood->collect_solid collect_liquid Collect Liquid Waste use_hood->collect_liquid collect_contaminated Collect Contaminated Materials use_hood->collect_contaminated label_waste Label Waste Containers Correctly collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store Waste in Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This structured approach ensures that all necessary safety precautions and logistical steps are taken when handling and disposing of this and other novel research compounds, thereby minimizing risk and ensuring regulatory compliance. Always prioritize safety and consult with your institution's safety professionals.

Personal protective equipment for handling Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyruvate Carboxylase-IN-5

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment
  • Inhalation: Avoid the formation of dust and aerosols.[1][2]

  • Skin and Eye Contact: May cause irritation upon contact.[1][2]

  • Ingestion: Do not ingest.

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various activities involving this compound. It is crucial to always wear appropriate PPE to minimize exposure.[3][4]

Activity Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking Chemical-resistant gloves (e.g., nitrile).
Weighing and Aliquoting (Solid Form) Double chemical-resistant gloves, protective gown, safety glasses with side shields or goggles. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[5]
Solution Preparation and Handling Double chemical-resistant gloves, protective gown, and safety glasses with side shields or goggles. All work should be conducted in a chemical fume hood.[5]
Spill Cleanup Spill kit appropriate for chemical spills, including absorbent materials, two pairs of chemical-resistant gloves, a gown, and respiratory and eye protection.[5]
Operational and Disposal Plans

3.1. Handling and Storage

  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[1] Wear suitable protective clothing, including gloves and eye/face protection.[6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Keep it separate from foodstuff containers or incompatible materials.[1]

3.2. Spill and Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

Situation Procedure
Spill Prevent further spillage if it is safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal. For solid spills, avoid dust formation.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

3.3. Disposal Plan

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal a Receive Shipment b Inspect Packaging a->b c Store in Cool, Dry, Well-Ventilated Area b->c If Intact d Weigh Solid c->d e Prepare Solution d->e f Use in Experiment e->f g Dispose of Unused Compound and Waste f->g

Caption: Workflow for handling this compound.

G cluster_main Hierarchy of Safety Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of controls for laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.